3-Bromothieno[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWLFPPQNJAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302648 | |
| Record name | 3-bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28988-21-8 | |
| Record name | 28988-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromothieno[2,3-b]pyridine: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-Bromothieno[2,3-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with readily available pyridine as the starting material and proceeds through a series of key transformations, including the construction of the thieno[2,3-b]pyridine core via Thorpe-Ziegler cyclization and the final introduction of the bromine substituent at the 3-position via a Sandmeyer reaction. This document furnishes detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic workflow to aid researchers in the practical execution of this synthesis.
Introduction
The thieno[2,3-b]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space for drug discovery programs. This guide details a rational and reproducible synthetic route to this compound from pyridine, focusing on established and reliable chemical transformations.
Overall Synthetic Strategy
The synthesis of this compound from pyridine can be strategically divided into two main stages:
-
Stage 1: Construction of the 3-Aminothieno[2,3-b]pyridine Intermediate. This involves the initial functionalization of the pyridine ring, followed by the annulation of the thiophene ring to form the core heterocyclic system with an amino group at the 3-position.
-
Stage 2: Sandmeyer Reaction for Bromination. The amino group of the intermediate is then converted to the target bromo functionality via a diazotization reaction followed by treatment with a copper(I) bromide source.
This overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow from Pyridine to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis of this compound.
Stage 1: Synthesis of 3-Aminothieno[2,3-b]pyridine
The initial stage focuses on the construction of the pivotal 3-aminothieno[2,3-b]pyridine intermediate.
Logical Flow for Stage 1:
Caption: Key transformations in the synthesis of 3-Aminothieno[2,3-b]pyridine.
3.1.1. Synthesis of 2-Chloro-3-cyanopyridine
The synthesis of the key pyridine precursor, 2-chloro-3-cyanopyridine, can be achieved from 3-cyanopyridine.
-
Protocol: The synthesis involves the N-oxidation of 3-cyanopyridine followed by chlorination. A typical procedure involves treating 3-cyanopyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate. For instance, 3-cyanopyridine N-oxide can be dissolved in an organic solvent, and an organic base is added dropwise at a controlled temperature, followed by reaction with bis(trichloromethyl)carbonate.[1]
3.1.2. Synthesis of 2-Mercapto-3-cyanopyridine
-
Protocol: 2-Chloro-3-cyanopyridine is converted to 2-mercapto-3-cyanopyridine (which exists in tautomeric equilibrium with 3-cyano-2(1H)-pyridinethione) by reaction with a sulfur nucleophile. A common method involves reacting 2-chloro-3-cyanopyridine with sodium hydrosulfide (NaSH).
3.1.3. Synthesis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate
This step involves the construction of the thiophene ring via a Thorpe-Ziegler cyclization.
-
Protocol: 3-Cyano-2(1H)-pyridinethione is S-alkylated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. The resulting intermediate is then cyclized by treatment with a stronger base, such as sodium ethoxide in ethanol, to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.[2]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Organic Base | Organic Solvent | 30-75 | 2-8 | - |
| 2 | 2-Chloro-3-cyanopyridine | NaSH | Ethanol | Reflux | 4 | ~85 |
| 3 | 3-Cyano-2(1H)-pyridinethione | 1. Ethyl bromoacetate, K₂CO₃2. NaOEt | DMF, Ethanol | RT, then Reflux | 2, then 3 | ~70-80 |
Table 1: Summary of reaction conditions and yields for the synthesis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate.
3.1.4. Synthesis of 3-Aminothieno[2,3-b]pyridine
-
Protocol: The ester group at the 2-position is removed by hydrolysis followed by decarboxylation. This is typically achieved by heating the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in an acidic or basic aqueous medium. For example, refluxing with aqueous hydrochloric acid can effect both hydrolysis and decarboxylation to afford the desired 3-aminothieno[2,3-b]pyridine.
Stage 2: Synthesis of this compound via Sandmeyer Reaction
The final step involves the conversion of the amino group to a bromo group.
Workflow for the Sandmeyer Reaction:
Caption: The Sandmeyer reaction for the synthesis of this compound.
-
Protocol: The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides.[3][4][5] A procedure analogous to that used for the synthesis of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be adapted.[6] 3-Aminothieno[2,3-b]pyridine is dissolved in an aqueous acidic solution (e.g., HBr). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is typically warmed to room temperature or gently heated to complete the reaction. The product, this compound, can then be isolated by extraction and purified by chromatography.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4 | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | aq. HCl | Water | Reflux | 6 | ~75 |
| 5 | 3-Aminothieno[2,3-b]pyridine | 1. NaNO₂, aq. HBr2. CuBr | Water | 0-5, then RT | 1, then 2 | ~60-70 |
Table 2: Summary of reaction conditions and yields for the final steps of the synthesis.
Conclusion
The synthetic route outlined in this technical guide provides a clear and practical pathway for the synthesis of this compound from pyridine. By employing well-established reactions such as the Thorpe-Ziegler cyclization and the Sandmeyer reaction, researchers can reliably access this valuable building block for further chemical exploration and drug discovery efforts. The provided experimental protocols and data serve as a valuable resource for the successful implementation of this synthesis in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-Bromothieno[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 3-Bromothieno[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of analogous compounds. Detailed experimental protocols for acquiring high-quality spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound. These predictions are derived from experimental data of structurally similar compounds, including various substituted thieno[2,3-b]pyridines and bromopyridines.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.6 - 7.8 | Singlet | - |
| H-4 | 8.6 - 8.8 | Doublet of doublets | J = 4.5, 1.5 |
| H-5 | 7.3 - 7.5 | Doublet of doublets | J = 8.5, 4.5 |
| H-6 | 8.3 - 8.5 | Doublet of doublets | J = 8.5, 1.5 |
Solvent: CDCl₃. Reference: TMS (δ 0.00). The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the pyridine nitrogen.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 128 - 132 |
| C-3 | 110 - 114 |
| C-3a | 125 - 129 |
| C-4 | 148 - 152 |
| C-5 | 120 - 124 |
| C-6 | 135 - 139 |
| C-7a | 150 - 154 |
Solvent: CDCl₃. Proton-decoupled.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1550 | C=C and C=N stretch | Aromatic rings |
| 1470 - 1430 | C=C and C=N stretch | Aromatic rings |
| 1200 - 1000 | C-H in-plane bending | Aromatic |
| 850 - 750 | C-H out-of-plane bending | Aromatic |
| 700 - 600 | C-Br stretch | Bromoalkane |
Sample preparation: KBr pellet or thin film.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra for pyridine derivatives are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Ambient temperature (e.g., 298 K).
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: Ambient temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mixing: Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument.
2. Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
3. Data Acquisition and Processing:
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Bromothieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a valuable scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its structural properties is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are derived from the analysis of NMR data for the parent thieno[2,3-b]pyridine, 3-bromopyridine, and various substituted thieno[2,3-b]pyridine derivatives. The atom numbering scheme used for the assignments is presented below.
Structure and Atom Numbering:
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine and thiophene rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.6 - 7.8 | s | - |
| H-5 | 8.6 - 8.8 | dd | J = 4.5, 1.5 |
| H-6 | 7.2 - 7.4 | dd | J = 8.0, 4.5 |
| H-7 | 8.2 - 8.4 | dd | J = 8.0, 1.5 |
Rationale for Predictions:
-
H-2: The proton on the thiophene ring is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the electron-donating sulfur atom and the fused pyridine ring.
-
Pyridine Protons (H-5, H-6, H-7): The chemical shifts and coupling patterns of the pyridine ring protons are predicted based on typical values for 2,3-disubstituted pyridines. H-5, being ortho to the nitrogen, is expected to be the most deshielded. The coupling constants reflect the typical ortho (JH6-H7 ≈ 8.0 Hz), meta (JH5-H7 ≈ 1.5 Hz), and para (JH5-H6) spin-spin interactions.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms of the thieno[2,3-b]pyridine core.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 128 |
| C-3 | 110 - 115 |
| C-3a | 148 - 152 |
| C-5 | 150 - 153 |
| C-6 | 120 - 123 |
| C-7 | 130 - 133 |
| C-7a | 155 - 158 |
Rationale for Predictions:
-
C-3: The carbon atom bearing the bromine (C-3) is expected to be significantly shielded due to the "heavy atom effect" of bromine.
-
Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are typically found at lower field in the ¹³C NMR spectrum.
-
Pyridine Carbons (C-5, C-6, C-7): The chemical shifts are estimated based on substituted pyridines, with C-5 (adjacent to nitrogen) being the most deshielded among the CH carbons of the pyridine ring.
-
Thiophene Carbons (C-2): The chemical shift of C-2 is influenced by the adjacent sulfur atom and the fused aromatic system.
Experimental Protocols
While specific experimental details for this compound are not available, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below.
General NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for similar heterocyclic compounds include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
Logical Workflow for Structural Elucidation
The process of confirming the structure of this compound using NMR would follow a logical workflow.
Conclusion
This technical guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related compounds. The provided chemical shifts, coupling constants, and experimental protocols serve as a valuable resource for researchers working with this and similar heterocyclic systems. The logical workflow for structural elucidation using a combination of 1D and 2D NMR techniques highlights the systematic approach required for unambiguous characterization. While awaiting experimental verification, these predictions offer a solid foundation for the spectral analysis of this compound.
Mass Spectrometry Analysis of 3-Bromothieno[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Bromothieno[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines expected mass spectral data, proposes a likely fragmentation pathway, and provides a detailed experimental protocol for its analysis.
Introduction to this compound
This compound is a brominated derivative of the thienopyridine scaffold. Thienopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The presence of the bromine atom provides a unique isotopic signature and influences the fragmentation behavior of the molecule in mass spectrometry, making it a key area of analytical focus.
Molecular Structure:
Chemical Formula: C₇H₄BrNS[1]
Molecular Weight: 214.08 g/mol [1]
Expected Mass Spectral Data
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.
The table below summarizes the predicted m/z (mass-to-charge ratio) values for the molecular ion and major expected fragments.
| Ion | Proposed Structure/Fragment Lost | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |
| [M]⁺ | Molecular Ion | 213 | 215 | Isotopic pattern for one bromine atom is expected. |
| [M-Br]⁺ | Loss of Bromine radical | 134 | - | Cleavage of the C-Br bond. |
| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 186 | 188 | Characteristic loss from the pyridine ring. |
| [C₆H₄S]⁺ | Thiophene ring fragment | 108 | - | Fragmentation of the pyridine ring. |
| [C₅H₄N]⁺ | Pyridine ring fragment | 78 | - | Fragmentation of the thiophene ring. |
Proposed Fragmentation Pathway
Electron Ionization (EI) mass spectrometry typically involves the bombardment of the sample with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule. The resulting molecular ion can then follow several fragmentation routes, with the most probable cleavages occurring at the C-Br bond and within the heterocyclic ring system.
Below is a diagram illustrating the logical flow of the proposed fragmentation.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocols
A detailed methodology for the mass spectrometry analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile samples or when coupled with liquid-phase separations, LC-MS with an Electrospray Ionization (ESI) source can be utilized.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-400.
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.
Caption: General workflow for MS analysis of this compound.
Conclusion
This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The presented data on expected m/z values, the proposed fragmentation pathway, and detailed experimental protocols offer a solid starting point for researchers. The inherent characteristics of the molecule, particularly the bromine isotope pattern, allow for confident identification and structural elucidation. The methodologies described herein can be adapted and optimized for various research and development applications, contributing to the broader understanding and utilization of thienopyridine derivatives.
References
An In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromothieno[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer and antiplatelet properties.[1][2][3] The determination of the three-dimensional structure of these compounds through single-crystal X-ray analysis is crucial for understanding their structure-activity relationships, guiding the design of new derivatives, and elucidating their mechanisms of action.[1][4] This guide provides a comprehensive overview of the crystal structure analysis of 3-Bromothieno[2,3-b]pyridine derivatives, detailing experimental protocols and presenting key crystallographic data.
I. Crystallographic Data of Thieno[2,3-b]pyridine Derivatives
The crystal structures of several thieno[2,3-b]pyridine derivatives have been determined, providing valuable insights into their molecular geometry, intermolecular interactions, and crystal packing. While specific crystallographic data for a wide range of 3-bromo substituted derivatives is not extensively tabulated in single sources, data for related compounds can be found in crystallographic databases such as the Cambridge Structural Database (CSD). For instance, the crystal structure of 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been deposited in the Cambridge Crystallographic Data Centre (CCDC 1816549).[5] Below is a summary of representative crystallographic data for a thieno[2,3-b]pyridine derivative to illustrate the type of information obtained from X-ray diffraction studies.
Table 1: Representative Crystallographic Data for a Thieno[2,3-b]pyridine Derivative
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄FN₃OS |
| Formula Weight | 315.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(4) |
| α (°) | 90 |
| β (°) | 101.23(4) |
| γ (°) | 90 |
| Volume (ų) | 1514.1(10) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.384 |
| Absorption Coefficient (mm⁻¹) | 0.235 |
| F(000) | 656 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 8765 |
| Independent reflections | 3456 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.145 |
| R indices (all data) | R1 = 0.078, wR2 = 0.167 |
| Goodness-of-fit on F² | 1.05 |
Note: This is representative data and specific values will vary for different derivatives.
II. Experimental Protocols
The determination of the crystal structure of this compound derivatives involves several key steps, from crystal growth to structure solution and refinement.
A. Crystallization
The primary bottleneck in crystal structure analysis is often the growth of high-quality single crystals suitable for X-ray diffraction.[6] Several techniques are commonly employed, and screening of various conditions is typically necessary.
-
Slow Evaporation : This is often the simplest method.[6]
-
Solvent Selection : Dissolve the this compound derivative in a suitable solvent in which it is fully soluble. The solvent should have a relatively low boiling point for gradual evaporation.[6]
-
Preparation : Prepare a nearly saturated solution (5-20 mg/mL is a good starting point).[6]
-
Filtration : Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Setup : Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.[6]
-
Incubation : Place the vial in a vibration-free environment at a constant temperature.[6]
-
-
Vapor Diffusion : This technique involves the slow diffusion of an "anti-solvent" vapor into the solution of the compound.
-
Solvent System Selection : Dissolve the compound in a solvent in which it is readily soluble. Choose an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the first solvent and more volatile.[6]
-
Setup : Place a small amount of the anti-solvent in a larger, sealed container. Inside this container, place a smaller, open vial containing the concentrated solution of the compound.[6]
-
Incubation : The anti-solvent will slowly vaporize and diffuse into the compound's solution, reducing the compound's solubility and promoting crystallization.[6]
-
-
Liquid-Liquid Diffusion : This method is suitable when the compound is soluble in a denser solvent.
-
Preparation : Dissolve the compound in a denser solvent in a narrow container, like an NMR tube.[6]
-
Layering : Carefully layer a less dense, miscible anti-solvent on top of the compound's solution.
-
Incubation : Over time, the solvents will slowly mix at the interface, leading to supersaturation and crystal growth.
-
B. X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Crystal Mounting : A single crystal of appropriate size is selected and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is coated with a cryoprotectant (e.g., glycerol, paratone-N oil) to prevent ice formation.
-
Data Collection : The crystal is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[4] Modern diffractometers automate this process.
C. Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal.
-
Data Processing : The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Structure Solution : The initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods, which are computational techniques that use the diffraction data to generate an initial electron density map.[4]
-
Structure Refinement : The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[4]
-
Validation : The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database.[7]
III. Visualizations
A. Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from a synthesized compound to its determined crystal structure.
Caption: Workflow for crystal structure determination.
B. Logical Relationships in Crystallization Screening
The success of crystallization depends on a variety of interconnected factors. The following diagram illustrates these relationships.
Caption: Interdependencies of crystallization parameters.
IV. Conclusion
The crystal structure analysis of this compound derivatives is a powerful tool for advancing drug discovery and materials science.[1] A systematic approach to crystallization and the application of modern X-ray diffraction and computational techniques can provide detailed three-dimensional atomic arrangements.[4] This structural information is invaluable for understanding the physicochemical properties and biological activities of this important class of heterocyclic compounds, ultimately enabling the rational design of novel and more effective molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromothieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[2,3-b]pyridine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] As a derivative of thieno[2,3-b]pyridine, it belongs to a class of compounds that has garnered significant interest for its diverse pharmacological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[2][3] The bromine atom at the 3-position provides a reactive handle for further functionalization, making it a versatile intermediate for creating more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[1][4]
This technical guide provides a detailed overview of the core physicochemical properties of this compound, supported by experimental protocols and logical diagrams to facilitate its application in research and development. Understanding these properties is fundamental to predicting the compound's behavior in biological systems, optimizing reaction conditions, and designing novel derivatives with enhanced therapeutic potential.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These data points are essential for laboratory handling, reaction setup, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNS | [5] |
| Molecular Weight | 214.08 g/mol | [5][6] |
| CAS Number | 28988-21-8 | [5] |
| Appearance | Solid (form not specified) | |
| Boiling Point | 299.8 °C at 760 mmHg | [5] |
| Density | 1.748 g/cm³ | [5] |
| Flash Point | 135.1 °C | [5] |
| Solubility | Poorly soluble in water. Soluble in common organic solvents like dichloromethane and chloroform. | [7] |
Note: Data for melting point, pKa, and logP for the specific isomer this compound were not explicitly found in the search results. Data for a related isomer, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, suggests a melting point in the range of 143-145 °C and pKa values related to the pyridine (~1-2) and pyrrole (~12-13) nitrogens.[7] However, these should not be directly extrapolated.
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of novel compounds are critical for reproducibility and validation. Below are generalized standard methodologies applicable to this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.
-
Apparatus: Melting point apparatus (e.g., Büchi M-560 or Stuart SMP3), capillary tubes (sealed at one end).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is within 15-20 °C of the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Boiling Point Determination (Distillation Method)
This method is suitable for determining the boiling point of liquids at atmospheric pressure.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, receiving flask.
-
Procedure:
-
The liquid sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
Solubility Assessment (Shake-Flask Method)
This is a standard method for determining the aqueous solubility of a compound.
-
Apparatus: Scintillation vials or flasks, orbital shaker with temperature control, analytical balance, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of purified water (or other solvent) in a flask.
-
The flask is sealed and placed on an orbital shaker in a temperature-controlled environment (typically 25 °C).
-
The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
After agitation, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The concentration of the compound in the clear filtrate is determined using a calibrated analytical method like HPLC-UV. This concentration represents the equilibrium solubility.
-
Logical and Experimental Workflow Diagrams
Visualizations help in understanding the relationships between concepts and the sequence of experimental steps. The following diagrams are rendered using Graphviz (DOT language) as specified.
References
- 1. 3-bromothieno[2,3-c]pyridine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. scbt.com [scbt.com]
- 7. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
An In-depth Technical Guide to the Reactivity and Stability of the Thieno[2,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the inherent reactivity and stability of this bicyclic system is paramount for the design, development, and formulation of robust drug candidates. This technical guide provides a comprehensive overview of the chemical reactivity and stability of the thieno[2,3-b]pyridine core, including key reactions, degradation pathways, and experimental protocols for stability assessment.
Chemical Reactivity of the Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine nucleus exhibits a unique reactivity profile stemming from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring. This electronic dichotomy governs its susceptibility to various chemical transformations.
Electrophilic Substitution
Kinetic studies of hydrogen exchange and nitration have shed light on the electrophilic substitution patterns of the thieno[2,3-b]pyridine core. The reactivity of the protonated species is a key consideration in acidic media. The positions on the thiophene ring are generally more susceptible to electrophilic attack than those on the pyridine ring, a common feature in related fused heterocyclic systems.[1]
Oxidation
The thieno[2,3-b]pyridine core is susceptible to oxidation at both the nitrogen and sulfur atoms, leading to the formation of N-oxides and S-oxides (sulfoxides and sulfones), respectively. These reactions can be considered potential degradation pathways.[2]
N-Oxidation: Treatment of thieno[2,3-b]pyridines with oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxides.
S-Oxidation: Oxidation of the thiophene sulfur can yield either the S-oxide (sulfoxide) or the S,S-dioxide (sulfone), depending on the oxidant and reaction conditions. Common reagents for this transformation include hydrogen peroxide in acetic acid.[2]
An interesting facet of the oxidative reactivity of 3-aminothieno[2,3-b]pyridine-2-carboxamides is their propensity to undergo an unusual noncatalyzed, regio- and stereoselective oxidative dimerization upon treatment with sodium hypochlorite (NaOCl). The reaction pathway and the final products are highly dependent on the solvent system used.[3]
Reactivity of Substituted Thieno[2,3-b]pyridines
The reactivity of the thieno[2,3-b]pyridine core can be significantly influenced by the nature and position of its substituents. For instance, 3-aminothieno[2,3-b]pyridine-2-carbonitriles are versatile intermediates for the synthesis of fused pyrimidine rings, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines.[4]
Stability of the Thieno[2,3-b]pyridine Core
The stability of the thieno[2,3-b]pyridine core is a critical parameter for drug development, influencing storage, formulation, and in vivo performance. Forced degradation studies are essential to elucidate potential degradation pathways and to develop stability-indicating analytical methods. While specific quantitative stability data for the unsubstituted thieno[2,3-b]pyridine core is limited in the public domain, studies on drugs containing this scaffold, such as clopidogrel, provide valuable insights.[1][5][6]
Hydrolytic Stability
The hydrolytic stability of thieno[2,3-b]pyridine derivatives is dependent on the pH of the medium and the nature of the substituents. Ester or amide functionalities appended to the core are common points of hydrolytic cleavage.
-
Acidic Conditions: In the presence of strong acids, ester-containing derivatives can undergo hydrolysis to the corresponding carboxylic acid. For example, clopidogrel has been shown to degrade under acidic conditions to its carboxylic acid derivative.[1]
-
Alkaline Conditions: Similarly, basic conditions can promote the hydrolysis of ester and amide groups. Clopidogrel also demonstrates degradation in alkaline media.[1]
Oxidative Stability
As discussed in the reactivity section, the thieno[2,3-b]pyridine core is susceptible to oxidation. This represents a significant degradation pathway.
-
Oxidation with Peroxides: Hydrogen peroxide is a common reagent used in forced degradation studies to simulate oxidative stress. This can lead to the formation of N-oxides and S-oxides.[6] In the case of clopidogrel, oxidative degradation can yield the N-oxide of the parent compound as well as the N-oxide of its carboxylic acid metabolite.[6]
Photostability
Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[7][8] Thieno[2,3-b]pyridine-containing compounds should be evaluated for their photostability to determine appropriate packaging and storage requirements.
Thermal Stability
Thermal stability is an important characteristic, particularly for solid dosage forms. The melting point of a compound can provide a preliminary indication of its thermal stability. For instance, various synthesized 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides exhibit melting points in the range of 169-209 °C.[2]
Quantitative Data Summary
The following tables summarize available quantitative data related to the reactivity and stability of thieno[2,3-b]pyridine derivatives.
Table 1: Melting Points of Selected 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides [2]
| Compound | R1 | R2 | Ar | Melting Point (°C) |
| 30e | CH₃ | CH₃ | 4-FC₆H₄ | 208–209 |
| 30f | CH₂OCH₃ | CH₃ | 4-CH₃OC₆H₄ | 169–171 |
Table 2: Degradation of Clopidogrel under Forced Conditions [1][5]
| Stress Condition | Reagent/Condition | Observation | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 6 h | Degradation observed | Carboxylic acid derivative |
| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C, 6 h | Degradation observed | Carboxylic acid derivative |
| Oxidative | 3% H₂O₂, room temp, 7 days | Degradation observed | N-oxide, N-oxide of carboxylic acid derivative |
| Thermal | 100 °C, 48 h | Stable | - |
| Photolytic | UV light | Stable | - |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible reactivity and stability studies. The following sections provide methodologies for key experiments.
General Protocol for Forced Degradation Studies
These protocols are based on general practices for forced degradation studies and can be adapted for specific thieno[2,3-b]pyridine derivatives.[5][6]
4.1.1. Preparation of Stock Solution: Prepare a stock solution of the thieno[2,3-b]pyridine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
4.1.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.3. Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at a specified temperature (e.g., 80 °C) for a defined period.
-
At various time points, withdraw samples, dissolve in a suitable solvent, and dilute to a known concentration for HPLC analysis.
4.1.6. Photostability:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[7][8]
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
At specified time intervals, withdraw samples and analyze by HPLC.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the reactivity and stability of the thieno[2,3-b]pyridine core.
Caption: Key reactivity pathways of the thieno[2,3-b]pyridine core.
Caption: Workflow for assessing the stability of thieno[2,3-b]pyridines.
Conclusion
The thieno[2,3-b]pyridine core, while being a valuable scaffold in drug discovery, possesses specific reactivity and stability characteristics that must be thoroughly understood. Its susceptibility to electrophilic attack on the thiophene ring and oxidation at both heteroatoms are key considerations. Forced degradation studies are indispensable for identifying potential degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress. The development of robust, validated stability-indicating analytical methods is a prerequisite for the successful progression of any thieno[2,3-b]pyridine-based drug candidate. This guide provides a foundational understanding and practical protocols to aid researchers in these critical investigations.
References
- 1. actascientific.com [actascientific.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. jpionline.org [jpionline.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Regioselective Bromination of Thieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective bromination of thieno[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Thieno[2,3-b]pyridine derivatives are of significant interest due to their diverse pharmacological activities, including their roles as kinase inhibitors and anticancer agents. The ability to selectively introduce a bromine atom onto the thieno[2,3-b]pyridine core is crucial for the synthesis of novel derivatives and for enabling further functionalization through cross-coupling reactions.
This guide details the primary strategies for achieving regioselective bromination, focusing on the synthesis of 4-bromo- and 5-bromo-thieno[2,3-b]pyridine derivatives. It includes a theoretical background on the electrophilic substitution patterns of this ring system, detailed experimental protocols for key reactions, and a comparative analysis of different bromination methods.
Theoretical Background: Regioselectivity in the Electrophilic Bromination of Thieno[2,3-b]pyridine
The thieno[2,3-b]pyridine ring system is a bicyclic heteroaromatic compound containing both a thiophene and a pyridine ring. The regioselectivity of electrophilic substitution reactions, such as bromination, is governed by the electron density distribution across the ring system. The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.
Theoretical studies and kinetic data on electrophilic substitution reactions of thieno[2,3-b]pyridine indicate that the positions on the thiophene ring (C2, C3) and the pyridine ring (C4, C5, C6) have different reactivities.[1] The precise outcome of a bromination reaction depends on the nature of the brominating agent and the reaction conditions. Direct bromination with electrophilic bromine sources can lead to a mixture of products, making regioselective synthesis challenging. To overcome this, specific strategies, such as the use of N-oxides, have been developed to direct the substitution to a desired position.
Regioselective Bromination at the 4-Position via N-Oxide Activation
A highly effective and mild method for the regioselective bromination of thieno[2,3-b]pyridine at the 4-position involves the formation of the corresponding N-oxide.[2] Activation of the N-oxide with an electrophilic agent enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack by a bromide ion.
Reaction Pathway
The synthesis of 4-bromothieno[2,3-b]pyridine proceeds in two main steps: the oxidation of the pyridine nitrogen to form the N-oxide, followed by deoxygenative bromination.
References
Biological Activity Screening of Novel 3-Bromothieno[2,3-b]pyridine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of novel 3-bromothieno[2,3-b]pyridine derivatives. The thieno[2,3-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This document details the experimental methodologies for key biological assays, presents quantitative data from various studies in structured tables for comparative analysis, and visualizes relevant signaling pathways and experimental workflows.
Anticancer Activity
Thieno[2,3-b]pyridine derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as c-Src kinase and Pim-1 kinase.[4][5] Furthermore, some derivatives have been shown to overcome chemoresistance and induce apoptosis.[6][7]
Cytotoxicity Screening
The primary method for assessing the anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Table 1: Cytotoxic Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | HEPG2 | 25.7 | Doxorubicin | - | [3] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | MCF-7 | 30.53 | Doxorubicin | - | [3] |
| Compound 3b (with phenol moiety) | CCRF-CEM | 2.580 ± 0.550 | - | - | [3] |
| Compound 3b (with phenol moiety) | CEM/ADR5000 | 4.486 ± 0.286 | - | - | [3] |
| Compound 1 | MDA-MB-231 | ~1.25 (at 72h) | - | - | [8] |
| Compound 1 | MCF-7 | >2.5 (at 72h) | - | - | [8] |
| Compound 2e | MDA-MB-231 | 13 | - | - | [9] |
| Compound 3g | Various | Potent | - | - | [5] |
| Derivative 9a (with cyclooctane) | MB-MDA-435 | 0.070 | - | - | [7] |
| DJ160 | Prostate Cancer Cell Lines | Potent | - | - | [10][11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Kinase Inhibitory Activity
Many thieno[2,3-b]pyridine derivatives exert their anticancer effects by targeting specific protein kinases that are often overexpressed or hyperactivated in cancer cells.
Table 2: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Citation |
| Compound 3c | Pim-1 | 35.7 | [5] |
| Compound 5b | Pim-1 | 12.71 | [5] |
| Series of 3-amino-thieno[2,3-b]pyridines | c-Src | Efficient Inhibition | [4] |
| Thieno[2,3-d]pyrimidine VIb | PI3Kβ | 72% inhibition at 10µM | [12] |
| Thieno[2,3-d]pyrimidine VIb | PI3Kγ | 84% inhibition at 10µM | [12] |
Antimicrobial Activity
Several novel thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13]
Antibacterial and Antifungal Screening
The antimicrobial activity is often determined using methods such as the agar well diffusion method to measure zones of inhibition and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 3: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Microorganism | Activity | Measurement | Reference Compound | Citation |
| Compounds 8–10 | S. aureus (Gram +) | Potent | IC50: 18.9 ± 0.63 – 24.3 ± 0.74 µg/mL | Ampicillin, Gentamicin | [1] |
| Compounds 8–10 | E. coli (Gram -) | Potent | IC50: 14.2 ± 0.41 – 19.5 ± 0.64 µg/mL | Ampicillin, Gentamicin | [1] |
| Compounds 8–10 | C. albicans (Fungus) | Potent | IC50: 19.2 ± 0.58 – 23.4 ± 0.65 µg/mL | Miconazole | [1] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | S. aureus | Most Effective | MIC/MBC: 9.9/19.8 µM | Ciprofloxacin | [3] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | E. coli | Most Effective | MIC/MBC: 19.8/39.5 µM | Ciprofloxacin | [3] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | MRSA | Effective | Inhibition Zone: 16.2 ± 0.6 mm | Gentamicin | [3] |
| Hybrids 2d, 2e | Antibacterial | Best Potency | MIC/MBC: 4.2/8.5 - 4.4/8.8 µM | - | [14] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of biological activity screening.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for MIC/MBC Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate with appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.
Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the target kinase, a specific substrate, and various concentrations of the test inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[15]
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature.
-
Signal Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall screening process.
References
- 1. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aminer.org [aminer.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Properties of 3-Bromothieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique electronic and structural features make it an attractive core for the development of novel therapeutic agents and functional organic materials. The introduction of a bromine atom at the 3-position, yielding 3-Bromothieno[2,3-b]pyridine, provides a key handle for further chemical modifications and significantly influences the molecule's electronic properties. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, detailing its theoretical electronic structure, experimental methodologies for its characterization, and its relevance in drug development as an inhibitor of key signaling pathways.
Physicochemical and Electronic Properties
The fundamental physicochemical and electronic properties of this compound are crucial for understanding its reactivity, stability, and potential applications. While extensive experimental data for the parent compound is limited, computational studies on closely related structures provide valuable insights.
Physical and Chemical Data
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol |
| CAS Number | 28988-21-8 |
| Appearance | Off-white to yellow solid |
| Boiling Point | 299.8 °C at 760 mmHg |
| Density | 1.748 g/cm³ |
Theoretical Electronic Properties
The electronic properties of thieno[2,3-b]pyridine derivatives are often investigated using Density Functional Theory (DFT) calculations. These computational methods provide reliable estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for predicting the material's charge transport characteristics and its behavior in electronic devices.
Below are the calculated electronic properties for a representative thieno[2,3-b]pyridine derivative, 3-(2-methylphenylaminothiazol-5-oyl) pyridine, obtained using the B3LYP/6-31G method. These values provide a reasonable approximation for the electronic behavior of the core scaffold.
| Parameter | Energy (eV) |
| EHOMO | -5.89 |
| ELUMO | -2.12 |
| Band Gap (Eg) | 3.77 |
Note: The HOMO-LUMO energy gap is a key indicator of the kinetic stability of a molecule.
Experimental Protocols for Electronic Characterization
The electronic properties of this compound can be experimentally determined using electrochemical and spectroscopic techniques. The following sections detail the standard protocols for these measurements.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a compound by measuring its oxidation and reduction potentials.
Objective: To determine the oxidation and reduction potentials of this compound to calculate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
This compound sample (typically 1-5 mM)
-
Ferrocene (as an internal standard)
Procedure:
-
Preparation:
-
Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Prepare a 1-5 mM solution of this compound in the electrolyte solution.
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the sample solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to scan for both oxidation and reduction events. A typical starting range is -2.0 V to +2.0 V vs. Ag/AgCl.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram and record the data.
-
After obtaining the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E₁/₂ of Fc/Fc⁺ is 0 V vs. Fc/Fc⁺ and its HOMO level is -4.8 eV relative to vacuum):
-
EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be calculated as Eg = |ELUMO - EHOMO|.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.
Objective: To determine the optical band gap of this compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or THF)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.
-
Prepare a blank sample containing only the solvent.
-
-
Measurement:
-
Record the baseline of the spectrophotometer using the blank cuvette.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λonset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical band gap (Eg) using the formula:
-
Eg (eV) = 1240 / λonset (nm)
-
-
Role in Drug Development and Signaling Pathways
Thieno[2,3-b]pyridine derivatives have garnered significant attention in drug discovery due to their ability to inhibit various protein kinases and other enzymes implicated in diseases such as cancer.[1] The 3-bromo substituent serves as a versatile synthetic handle for creating libraries of compounds with diverse biological activities.
Derivatives of the thieno[2,3-b]pyridine core have been identified as potent inhibitors of several key signaling proteins, including:
-
c-Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[2]
-
Phosphoinositide-specific Phospholipase C (PI-PLC): An enzyme that plays a crucial role in intracellular signaling cascades.[3]
The inhibition of these targets can disrupt downstream signaling pathways that are often dysregulated in cancer, leading to anti-proliferative and pro-apoptotic effects.
Visualizing the Experimental Workflow and Signaling Inhibition
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing the electronic properties of this compound and a simplified representation of its inhibitory action on a generic kinase signaling pathway.
Conclusion
This compound is a molecule of significant interest with a rich potential for applications in both medicinal chemistry and materials science. While direct experimental data on its electronic properties are not widely available, computational studies and established experimental protocols provide a solid framework for its characterization. The thieno[2,3-b]pyridine core, functionalized with a bromine atom, serves as a powerful platform for the design of novel kinase inhibitors that can modulate key cellular signaling pathways. Further experimental investigation into the electronic properties of this core structure will undoubtedly facilitate the rational design of new therapeutic agents and advanced organic electronic materials.
References
- 1. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3-Bromothieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-Bromothieno[2,3-b]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols and data presented herein are compiled from established methodologies for similar heterocyclic systems and are intended to serve as a robust starting point for reaction optimization and library synthesis.
Introduction to Thieno[2,3-b]pyridines and Suzuki-Miyaura Coupling
The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic motif found in numerous biologically active molecules. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including but not limited to, kinase inhibition and modulation of central nervous system receptors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction. Its operational simplicity, mild reaction conditions, and high functional group tolerance make it an ideal method for the arylation of this compound, enabling the synthesis of diverse libraries of 3-arylthieno[2,3-b]pyridine derivatives for drug discovery and development.
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of various arylboronic acids with this compound, based on analogous reactions with structurally similar bromopyridines and other heteroaryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 88-96 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | 82-92 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 14 | 75-85 |
| 6 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 24 | 70-80 |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylthieno[2,3-b]pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and library synthesis, significantly reducing reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Add DMF and seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120-140 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Arylthieno[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-arylthieno[2,3-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions are highlighted as efficient methods for the construction of the C-C bond between the thieno[2,3-b]pyridine core and various aryl moieties.
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif due to its presence in numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and direct C-H arylation, have emerged as powerful tools for the synthesis of 3-arylthieno[2,3-b]pyridines, offering high yields and broad functional group tolerance.
General Synthetic Strategies
The synthesis of 3-arylthieno[2,3-b]pyridines via palladium-catalyzed methods typically involves two main approaches:
-
Cross-coupling of a 3-halothieno[2,3-b]pyridine with an organometallic aryl reagent: This is a widely used strategy where a 3-bromo or 3-chlorothieno[2,3-b]pyridine is coupled with an arylboronic acid (Suzuki), arylstannane (Stille), or arylzinc reagent (Negishi).
-
Direct C-H arylation of the thieno[2,3-b]pyridine core: This more atom-economical approach involves the direct coupling of an aryl halide with the C-H bond at the 3-position of the thieno[2,3-b]pyridine ring, avoiding the pre-functionalization of the heterocycle.
dot
Caption: General synthetic routes to 3-arylthieno[2,3-b]pyridines.
Data Presentation
The following tables summarize quantitative data for different palladium-catalyzed methods for the synthesis of 3-arylthieno[2,3-b]pyridines and its analogs.
Table 1: Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with Various Arylboron Reagents
| Entry | Arylboron Reagent | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 74 |
| 2 | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 3 | Potassium (4-cyanophenyl)trifluoroborate | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 |
| 4 | 4-Pyridineboronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| 5 | Potassium 3-furanylboronate | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 |
Table 2: Direct C-H Arylation of 2-Phenylthieno[3,2-b]pyridine at the C3-Position [1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 2,3-Diphenylthieno[3,2-b]pyridine | 65 |
| 2 | 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)-2-phenylthieno[3,2-b]pyridine | 91 |
| 3 | 1-Iodo-4-chlorobenzene | 3-(4-Chlorophenyl)-2-phenylthieno[3,2-b]pyridine | 72 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 2-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine | 41 |
| 5 | 2-Iodothiophene | 2-Phenyl-3-(thiophen-2-yl)thieno[3,2-b]pyridine | 55 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromothieno[2,3-b]pyridine (Precursor)
This protocol describes a general procedure for the synthesis of this compound from 3-aminothieno[2,3-b]pyridine via a Sandmeyer-type reaction.
Materials:
-
3-Aminothieno[2,3-b]pyridine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (anhydrous)
-
Hydrobromic acid (HBr, 48%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of 3-aminothieno[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add CuBr₂ (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylthieno[2,3-b]pyridines
This protocol is adapted from the synthesis of analogous thieno[3,2-b]pyridine derivatives and is expected to be applicable to this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%), and Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-arylthieno[2,3-b]pyridine.
Protocol 3: Direct C-H Arylation for the Synthesis of 3-Arylthieno[2,3-b]pyridines[1]
Materials:
-
Thieno[2,3-b]pyridine (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Screw-cap vial
-
Magnetic stirrer
Procedure:
-
To a screw-cap vial, add thieno[2,3-b]pyridine (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 110-130 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-arylthieno[2,3-b]pyridine.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi.
dot
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of thieno[2,3-b]pyridine-based kinase inhibitors. This class of compounds has demonstrated significant potential in targeting a range of protein kinases implicated in cancer and other diseases. The following sections detail the synthesis of key scaffolds, protocols for evaluating their inhibitory activity against prominent kinase targets, and a summary of their biological data.
Introduction to Thieno[2,3-b]pyridine Kinase Inhibitors
The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective kinase inhibitors. Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of numerous kinases. Modifications at various positions of the thieno[2,3-b]pyridine ring system have led to the discovery of inhibitors targeting key kinases in oncogenic signaling pathways, including RON, Pim-1, c-Src, and PI3K.
Data Presentation: Inhibitory Activities of Thieno[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-b]pyridine-based compounds against their respective kinase targets and their anti-proliferative effects on various cancer cell lines.
Table 1: RON Kinase Inhibitory Activity
| Compound | RON IC50 (nM) | c-Met IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| 15f | - | - | HT29 | - | [1] |
| 6 (AM-495) | - | - | HT29, SW620 | - | [1] |
Note: Specific IC50 values for RON and c-Met for compound 15f and 6 were mentioned as being of nanomolar potency, but exact values were not provided in the abstract.[1]
Table 2: Pim-1 Kinase Inhibitory Activity
| Compound | Pim-1 IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 3c | 35.7 | - | - | [2] |
| 5b | 12.71 | - | - | [2] |
| 3g | >100 | MCF7 | >100 | [2] |
| 3d | >100 | - | - | [2] |
| 6d | >100 | - | - | [2] |
Table 3: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | GI50 (nM) | Reference |
| 17d | MDA-MD-435 (Melanoma) | 23 | [3] |
| 17d | MDA-MB-468 (Breast Cancer) | 46 | [3] |
| DJ160 | Prostate Cancer Cell Lines | Potent (nM range) | [4][5] |
| Compound 1 | MDA-MB-231 (Breast Cancer) | 2082 | [6][7] |
| Compound 1 | MCF7 (Breast Cancer) | 2053 | [6][7] |
| 6c | HCT-116 (Colon Cancer) | 11 | [8] |
| 8c | HCT-116 (Colon Cancer) | 15 | [8] |
| 8d | HCT-116 (Colon Cancer) | 24 | [8] |
| 6c | MDA-MB-231 (Breast Cancer) | 24 | [8] |
| 8c | MDA-MB-231 (Breast Cancer) | 21 | [8] |
| 8d | MDA-MB-231 (Breast Cancer) | 32 | [8] |
| 21r | Breast Cancer Cell Lines | <50 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thieno[2,3-b]pyridine inhibitors and a general workflow for their synthesis and screening.
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol describes a common method for the synthesis of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, a key intermediate for many kinase inhibitors.
Materials:
-
Appropriately substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
N-aryl-2-chloroacetamide
-
Potassium hydroxide (KOH) solution (10% aq.)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography, recrystallization solvents)
Procedure:
-
To a stirred mixture of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in DMF, add 10% aqueous KOH solution (1.0 eq).
-
Add the corresponding N-aryl-2-chloroacetamide (1.0 eq) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a precipitate may be observed.
-
Add another portion of 10% aqueous KOH solution (1.0 eq) to the mixture to induce cyclization.
-
Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the desired 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro inhibitory activity of thieno[2,3-b]pyridine compounds against a specific kinase using a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant Kinase (e.g., Pim-1, RON, c-Src, PI3K)
-
Kinase-specific substrate peptide
-
Thieno[2,3-b]pyridine inhibitor compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thieno[2,3-b]pyridine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the microplate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Generation:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The thieno[2,3-b]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for screening. The in vitro assays described provide robust methods for evaluating their biological activity. The promising data for inhibitors of RON, Pim-1, c-Src, and PI3K highlight the therapeutic potential of this compound class in oncology and other disease areas. Further optimization of these lead compounds, focusing on improving potency, selectivity, and pharmacokinetic properties, is a promising avenue for future drug discovery efforts.
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromothieno[2,3-b]pyridine as a Versatile Scaffold for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The strategic introduction of a bromine atom at the 3-position creates a versatile synthetic handle, 3-Bromothieno[2,3-b]pyridine, enabling the exploration of diverse chemical space through various cross-coupling reactions. This document provides an overview of the application of this compound as a building block for the synthesis of potent anticancer agents, along with detailed experimental protocols and data summaries.
I. Rationale for this compound in Anticancer Drug Design
The thieno[2,3-b]pyridine nucleus is a bioisostere of quinoline and other bicyclic heteroaromatic systems found in numerous biologically active compounds. The presence of the thiophene ring often imparts favorable pharmacokinetic properties. The bromine atom at the 3-position serves as a key functional group for introducing molecular diversity, most commonly through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the systematic modification of the scaffold to optimize interactions with various biological targets implicated in cancer progression.
Derivatives of thieno[2,3-b]pyridine have been shown to target a range of cancer-related proteins, including:
-
Kinases: Pim-1, Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical regulators of cell proliferation, survival, and angiogenesis.[1][2][3]
-
DNA Repair Enzymes: Tyrosyl-DNA phosphodiesterase 1 (TDP1) is involved in the repair of DNA damage caused by topoisomerase inhibitors, and its inhibition can enhance the efficacy of chemotherapy.[4]
-
Phospholipases: Phosphoinositide-specific phospholipase C (PI-PLC) is a key enzyme in signaling pathways that control cell growth and differentiation.[5][6]
-
Chaperone Proteins: Heat shock protein 90 (Hsp90) is essential for the stability and function of numerous oncoproteins.[7]
II. Data Presentation: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-b]pyridine derivatives synthesized from precursors like this compound.
| Compound ID | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Series 1 (TDP1 Inhibitors) | TDP1 | H460 (Lung) | <50 µM (inhibition) | [4] |
| Compound 3c | Pim-1 Kinase | - | 35.7 µM | [1] |
| Compound 5b | Pim-1 Kinase | - | 12.71 µM | [1] |
| Compound 3g | Cytotoxic | MCF7, HEPG2, HCT116, A549, PC3 | Potent (exact values not specified) | [1] |
| Unnamed DRAK2 Inhibitor | DRAK2 | - | 9 nM (Kd), 0.82 µM (IC50) | [2] |
| Compound 17d | PI-PLC (putative) | MDA-MD-435 (Melanoma) | 23 nM | [8] |
| Compound 17d | PI-PLC (putative) | MDA-MB-468 (Breast) | 46 nM | [8] |
| Compound 6i | Hsp90 (putative) | HSC3 (Head and Neck) | 10.8 µM | [7] |
| Compound 6i | Hsp90 (putative) | T47D (Breast) | 11.7 µM | [7] |
| Compound 6i | Hsp90 (putative) | RKO (Colorectal) | 12.4 µM | [7] |
| Bithiophene Derivative | Cytotoxic | MCF-7 (Breast) | 0.7-1.0 µM | [9] |
| o-Aniline Derivative | Cytotoxic | MCF-7, A375-C5, NCI-H460 | 2.5-4.2 µM | [9] |
| Compound 2e | Cytotoxic | MDA-MB-231 (Breast) | 13 µM | [10] |
III. Experimental Protocols
A. General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids or their esters to introduce aryl or heteroaryl substituents at the 3-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted thieno[2,3-b]pyridine derivative.
B. Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., Pim-1, DRAK2, VEGFR-2).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.
-
In a microplate, add the kinase, the specific substrate, and the test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the signal to develop.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Biological Assay Protocol: MTT Cell Proliferation Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
IV. Visualizations
A. Synthetic Workflow
Caption: Synthetic and evaluation workflow for thieno[2,3-b]pyridine-based anticancer agents.
B. Pim-1 Kinase Signaling Pathway Inhibition
Caption: Thieno[2,3-b]pyridine inhibitors block Pim-1 kinase, promoting apoptosis.
C. VEGFR-2 Signaling Pathway Inhibition in Angiogenesis
Caption: Inhibition of VEGFR-2 by thieno[2,3-b]pyridines blocks downstream signaling, inhibiting angiogenesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
Application of 3-Bromothieno[2,3-b]pyridine in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for the development of novel derivatives with potent antimicrobial properties. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a diverse range of aryl and heteroaryl moieties can be appended at this position, allowing for the fine-tuning of steric and electronic properties to optimize antimicrobial efficacy and selectivity.
Derivatives of 3-bromothieno[2,3-b]pyridine have shown promising activity against a spectrum of bacterial and fungal pathogens, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase crucial for DNA replication and repair. This specific targeting of a bacterial enzyme, which is absent in higher eukaryotes, makes these compounds attractive candidates for further development as selective antimicrobial agents.
This document provides an overview of the application of this compound in the discovery of new antimicrobial agents, including a detailed protocol for the synthesis of a derivative via Suzuki coupling, methods for evaluating antimicrobial activity and cytotoxicity, and an assay for assessing the inhibition of DNA gyrase.
Data Presentation
Table 1: Antimicrobial Activity (MIC) of Thieno[2,3-b]pyridine Derivatives
| Compound ID | R Group at 3-position | Staphylococcus aureus (mg/L) | MRSA (mg/L) | Escherichia coli (mg/L) | Pseudomonas aeruginosa (mg/L) | Reference |
| 1 | Phenyl | 8 | 16 | >32 | >32 | [1] |
| 2 | 4-Fluorophenyl | 4 | 8 | 32 | >32 | [1] |
| 3 | 2-Thienyl | 2 | 4 | 16 | 32 | [1] |
| 4 | 4-Pyridyl | 16 | 32 | >32 | >32 | [1] |
Table 2: Cytotoxicity Data of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1 | HepG2 | >100 | [2] |
| 2 | HepG2 | 85 | [2] |
| 3 | HepG2 | 65 | [2] |
| 4 | HepG2 | >100 | [2] |
Mandatory Visualization
Caption: Experimental workflow for the discovery of antimicrobial agents from this compound.
Caption: Proposed mechanism of action: Inhibition of DNA gyrase by a thieno[2,3-b]pyridine derivative.
Experimental Protocols
Synthesis of 3-Arylthieno[2,3-b]pyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylthieno[2,3-b]pyridine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2 °C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 to 0.06 µg/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.
-
Include a positive control well (inoculum in broth without compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
DNA Gyrase Inhibition Assay: DNA Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Test compounds (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA (final concentration ~12.5 ng/µL), and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). The final concentration of DMSO should not exceed 5%.
-
Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit per reaction). The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reactions at 37 °C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 1/5 volume of the stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Relaxed and supercoiled DNA will migrate at different rates. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC₅₀ value can be determined by quantifying the band intensities.
-
References
Development of Antiviral Compounds from 3-Bromothieno[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of antiviral compounds derived from the 3-Bromothieno[2,3-b]pyridine scaffold. This class of heterocyclic compounds has demonstrated promising activity against a range of viruses, including Hepatitis C Virus (HCV) and Mayaro Virus (MAYV), making it a valuable starting point for novel antiviral drug discovery.
Introduction
The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The emergence of drug-resistant viral strains and the need for broad-spectrum antiviral agents have spurred research into novel chemical entities. Compounds derived from this compound have shown potential as inhibitors of viral replication and morphogenesis, offering new avenues for therapeutic intervention.[3][4][5] This document outlines the synthesis of such compounds, protocols for evaluating their antiviral efficacy, and insights into their potential mechanisms of action.
Quantitative Data Summary
The antiviral activity of various thieno[2,3-b]pyridine derivatives has been evaluated against several viruses. The following tables summarize the key quantitative data, including the half-maximal effective concentration (EC₅₀), the half-maximal cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).
Table 1: Antiviral Activity of Thieno[2,3-b]pyridine Derivatives against Hepatitis C Virus (HCV)
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 12c | 3.3 | >100 | >30.3 |
| 12b | 3.5 | >100 | >28.6 |
| 10l | 3.9 | >100 | >25.6 |
| 12o | 4.5 | >100 | >22.2 |
Data sourced from a cell-based screening of a privileged small molecule library.[6]
Table 2: Antiviral Activity of Thieno[2,3-b]pyridine Derivatives against Mayaro Virus (MAYV)
| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2b | 18.92 | >1000 | >52.85 |
| 2d | 14.52 | >1000 | >68.87 |
| Suramin (control) | 38.97 | >1000 | >25.66 |
Data obtained from plaque reduction assays in Vero cells.[7]
Experimental Protocols
Synthesis of 2-Aryl-3-aminothieno[2,3-b]pyridine Derivatives
This protocol describes a general method for the synthesis of 2-aryl-3-aminothieno[2,3-b]pyridine derivatives starting from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Stir the mixture vigorously and heat to 90 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-3-aminothieno[2,3-b]pyridine product.[8][9]
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line (e.g., Vero cells for MAYV)
-
Virus stock
-
Test compound
-
Cell culture medium
-
Overlay medium (containing low-melting-point agarose or carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).
-
Fixation and Staining: Aspirate the overlay and fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
Cell-Based Antiviral Screening Assay (HCV Replicon System)
This protocol describes a high-throughput screening method using a Hepatitis C Virus (HCV) replicon system, which allows for the study of viral RNA replication without the production of infectious virus particles.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium containing G418 (for selection).
-
Test compounds.
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., a known HCV inhibitor and a vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: A decrease in luciferase signal indicates inhibition of HCV RNA replication. Calculate the EC₅₀ value for each compound.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine the CC₅₀ of the compounds. This is crucial to ensure that the observed antiviral effect is not due to general cell toxicity.
Visualization of Pathways and Workflows
Potential Mechanism of Action: Induction of Nitric Oxide Signaling
Thienopyridine derivatives have been suggested to induce the release of nitric oxide (NO), a molecule with known antiviral properties. The diagram below illustrates the general signaling pathway for virus-induced NO production.
Caption: Virus-induced nitric oxide (NO) production pathway.
General Experimental Workflow for Antiviral Compound Screening
The following diagram outlines the typical workflow for screening and characterizing novel antiviral compounds.
Caption: Workflow for antiviral compound screening and development.
Logical Relationship for Inhibition of Mayaro Virus Morphogenesis
Certain thieno[2,3-b]pyridine derivatives have been shown to affect the late stages of Mayaro virus replication, including morphogenesis.[4][5] This diagram illustrates the potential points of intervention.
Caption: Potential inhibition of Mayaro virus morphogenesis.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Nitric Oxide Pathway Provides Innate Antiviral Protection in Conjunction with the Type I Interferon Pathway in Fibroblasts | PLOS One [journals.plos.org]
- 4. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide and viral infection: Recent developments in antiviral therapies and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Functionalization of the 3-Position of the Thieno[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold due to its significant and diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic agents.[1] Functionalization at the 3-position, often featuring an amino group, is a common theme in many biologically active thieno[2,3-b]pyridine derivatives. These compounds have been investigated as inhibitors of hepatic gluconeogenesis, chemosensitizers for cancer therapy, and agents against Mycobacterium tuberculosis.[2][3][4] This document provides detailed application notes and protocols for the synthesis and functionalization of the 3-position of the thieno[2,3-b]pyridine scaffold.
Synthetic Strategies for 3-Functionalized Thieno[2,3-b]pyridines
The primary and most versatile method for introducing functionality at the 3-position of the thieno[2,3-b]pyridine core is through the Gewald reaction, which typically yields a 3-amino-thieno[2,3-b]pyridine derivative. This amino group can then be further modified, or the initial cyclization can be adapted to introduce other functionalities.
A common synthetic route involves the reaction of a substituted 2-mercaptopyridine-3-carbonitrile with an α-halo-carbonyl compound, followed by an intramolecular cyclization. This approach is widely used for the synthesis of 3-amino-thieno[2,3-b]pyridine-2-carboxamides.[3][5][6]
Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, on a halogenated thieno[2,3-b]pyridine scaffold. While direct halogenation at the 3-position is less common, a 3-amino group can be converted to a halide via Sandmeyer-type reactions, thus providing a handle for such cross-coupling reactions.
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol is adapted from the synthesis of 3-amino-thieno[2,3-b]pyridine-2-carboxamides, which are precursors to various biologically active molecules.[6]
Materials:
-
Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Appropriate N-aryl-2-chloroacetamide
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a stirred mixture of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in DMF, add 10% aqueous KOH solution (1.0 eq).
-
To this mixture, add the corresponding N-aryl-2-chloroacetamide (1.0 eq).
-
Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (1.0 eq) to the reaction mixture and stir at room temperature for an additional 1-2 hours to induce cyclization.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the purified 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Quantitative Data:
| Starting Pyridine Derivative | N-Aryl-2-chloroacetamide | Product | Yield (%) | Reference |
| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-methoxyphenyl)-2-chloroacetamide | 3-Amino-4,6-dimethyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | 69 | [6] |
| 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | 3-Amino-5-bromo-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 85 | [5] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of a 3-halo-thieno[2,3-b]pyridine, a key step for introducing diverse amino functionalities. The protocol is based on established Buchwald-Hartwig amination procedures.[7][8][9]
Materials:
-
3-Halo-thieno[2,3-b]pyridine (e.g., 3-bromo derivative)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the 3-halo-thieno[2,3-b]pyridine (1.0 eq), palladium catalyst, phosphine ligand, and base.
-
Seal the tube/vial with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-functionalized thieno[2,3-b]pyridine.
Quantitative Data for Buchwald-Hartwig Amination: (Note: Data for the specific 3-position of thieno[2,3-b]pyridine is limited in the initial search; the following is representative of similar heteroaryl systems.)
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | N-Acetyl-L-prolinamide | [Pd(cinnamyl)Cl]₂ / XantPhos | DBU | Toluene | 92 | [10] |
| 2-Bromopyridine | Amide | [Pd(cinnamyl)Cl]₂ / XantPhos | DBU | Toluene | Good | [10] |
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 3-halo-thieno[2,3-b]pyridine with a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or alkyl substituents. The protocol is based on established Suzuki coupling methods.[11][12][13]
Materials:
-
3-Halo-thieno[2,3-b]pyridine (e.g., 3-bromo derivative)
-
Boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask or reaction vial, combine the 3-halo-thieno[2,3-b]pyridine (1.0 eq), boronic acid or ester, palladium catalyst, and base.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling: (Note: Data for the specific 3-position of thieno[2,3-b]pyridine is limited; the following is representative of similar heteroaryl systems.)
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74-82 | [13] |
| 3-Chloropyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 88 | [12] |
Applications in Drug Discovery
The functionalization of the 3-position of the thieno[2,3-b]pyridine scaffold has led to the discovery of compounds with significant therapeutic potential. For instance, a series of 3-amino-thieno[2,3-b]pyridine-2-carboxamides have been identified as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, making them potential chemosensitizers for cancer therapy.[3] Other derivatives have shown activity against Mycobacterium tuberculosis and as inhibitors of hepatic gluconeogenesis for the potential treatment of type 2 diabetes.[2][4] The synthetic protocols described herein provide a foundation for the exploration of novel 3-substituted thieno[2,3-b]pyridines for various drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions Involving 3-Aminothieno[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminothieno[2,3-b]pyridine derivatives are a versatile class of heterocyclic compounds that serve as crucial synthons in the development of novel fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document provides detailed application notes and experimental protocols for various cyclization reactions involving 3-aminothieno[2,3-b]pyridine derivatives, enabling researchers to synthesize diverse and potentially bioactive molecules.
I. Synthesis of Fused Pyrimidine Derivatives
The fusion of a pyrimidine ring to the thieno[2,3-b]pyridine core is a common strategy to generate compounds with enhanced biological activity. Several methods have been developed to achieve this, often utilizing the reactivity of the 3-amino group and an adjacent functional group on the thieno[2,3-b]pyridine scaffold.
A. Reaction with Triethyl Orthoformate and Hydrazine Hydrate
One straightforward approach to construct a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system involves a two-step reaction starting from a 3-amino-2-cyanothieno[2,3-b]pyridine derivative. The initial reaction with triethyl orthoformate, followed by cyclization with hydrazine hydrate, yields the desired fused pyrimidine.[1][2]
Experimental Protocol:
-
Synthesis of the Intermediate: A solution of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in triethyl orthoformate is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Solvent Evaporation: After completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure.
-
Cyclization: The resulting crude intermediate is dissolved in an appropriate solvent, such as ethanol or dioxane, and treated with hydrazine hydrate.
-
Reaction Completion and Isolation: The reaction mixture is stirred at room temperature or heated, depending on the substrate, until the cyclization is complete (monitored by TLC). The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
B. Microwave-Assisted Three-Component Synthesis
A more efficient, one-pot, three-component synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be achieved under microwave irradiation. This method offers advantages in terms of reduced reaction times and often improved yields.[3]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, combine ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, dimethylformamide-dimethylacetal (DMF-DMA), and the desired primary amine in a suitable solvent like dioxane.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 110 °C) for a specified duration (typically 40-60 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the pure pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative.
Quantitative Data Summary:
| Starting Material | Reagents | Conditions | Product | Yield (%) | Ref. |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 1. Triethyl orthoformate2. Hydrazine hydrate | Reflux, then stirring at room temp. | 4-Imino-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-amine | Good | [1] |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, various amines | DMF-DMA | Microwave, 110 °C, 40-60 min, Dioxane | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives | Good to Exc. | [3] |
Reaction Scheme: Synthesis of Fused Pyrimidines
References
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Utilizing 3-Bromothieno[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core structure allows for the synthesis of complex fused heterocyclic systems with potent biological activities. 3-Bromothieno[2,3-b]pyridine serves as a versatile starting material for the construction of these elaborate molecules, primarily through palladium-catalyzed cross-coupling reactions which introduce functionalities amenable to subsequent intramolecular cyclization.
This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems, such as pyridothienopyrimidines, starting from this compound. The methodologies described herein focus on key synthetic transformations including Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, followed by intramolecular cyclization strategies. Additionally, quantitative data on the biological activities of representative fused systems are presented.
Synthetic Strategies and Key Reactions
The general approach for constructing fused heterocyclic systems from this compound involves a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 3-position of the thieno[2,3-b]pyridine core is substituted with a new carbon-carbon or carbon-nitrogen bond. This is typically achieved through Sonogashira, Suzuki, or Buchwald-Hartwig reactions.
-
Intramolecular Cyclization: The newly introduced functional group undergoes a cyclization reaction with a neighboring group on the thieno[2,3-b]pyridine scaffold to form a new fused ring.
A general workflow for this synthetic strategy is depicted below.
Caption: General workflow for the synthesis of fused heterocycles.
Experimental Protocols
Protocol 1: Synthesis of a 3-Alkynylthieno[2,3-b]pyridine via Sonogashira Coupling
This protocol describes the synthesis of a 3-alkynylthieno[2,3-b]pyridine, a key intermediate for subsequent cyclization reactions to form fused systems. The conditions are adapted from general procedures for the Sonogashira coupling of bromopyridines.[4][5]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynylthieno[2,3-b]pyridine.
Expected Yield: 70-95%
Caption: Sonogashira coupling experimental workflow.
Protocol 2: Synthesis of a Fused Pyridothienopyrimidine via Intramolecular Cyclization
This protocol describes the synthesis of a pyridothienopyrimidine derivative from a 3-aminothieno[2,3-b]pyridine-2-carboxamide intermediate. This starting material can be conceptually derived from this compound via a multi-step sequence involving amination and functional group manipulations. The following protocol is adapted from published procedures.[2][6]
Reaction Scheme:
Materials:
-
3-Amino-thieno[2,3-b]pyridine-2-carboxamide derivative (1.0 equiv)
-
Appropriate aldehyde (1.0 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivative in glacial acetic acid.
-
Add the aldehyde to the solution.
-
Heat the reaction mixture at reflux for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyridothienopyrimidine derivative.
Expected Yield: 60-85%
Caption: Intramolecular cyclization experimental workflow.
Application in Drug Discovery: Biological Activity of Fused Thieno[2,3-b]pyridine Systems
Fused heterocyclic systems derived from thieno[2,3-b]pyridine have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The following tables summarize some of the reported biological activities.
Anticancer Activity
Many pyridothienopyrimidine derivatives exhibit potent cytotoxic activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11d | MCF-7 | 8.48 | [7] |
| 11d | HCT-116 | 8.15 | [7] |
| 3a | HepG-2 | 1.17 | [2] |
| 5a | MCF-7 | 2.79 | [2] |
| 9b | HepG-2 | 1.98 | [2] |
Antimicrobial Activity
Pyridothienopyrimidine derivatives have also shown promising activity against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3a | Staphylococcus aureus | 8 | [2] |
| 5a | Escherichia coli | 16 | [2] |
| 9b | Candida albicans | 4 | [2] |
Signaling Pathway Visualization
While the exact mechanisms of action for many of these compounds are still under investigation, some have been shown to target specific signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) kinase pathway.[2]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of fused heterocyclic systems. The application of palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, provides a robust strategy for accessing novel chemical entities with significant therapeutic potential. The protocols and data presented in this document are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this promising class of compounds. Further optimization of reaction conditions and exploration of the structure-activity relationships of these fused systems will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. kbfi.ee [kbfi.ee]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-(Heteroaryl)thieno[2,3-b]pyridines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-(heteroaryl)thieno[2,3-b]pyridines, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The following application notes describe three robust and versatile palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl and hetero-biaryl compounds. In this context, it is employed to couple a 3-halothieno[2,3-b]pyridine with a heteroarylboronic acid or ester.
Experimental Protocol
Materials:
-
3-Bromothieno[2,3-b]pyridine (1.0 equiv)
-
Heteroarylboronic acid (e.g., Thiophen-2-ylboronic acid, Pyridin-3-ylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%), PdCl₂(dppf) (3 mol%))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the heteroarylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and the solvent under the inert atmosphere.
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(heteroaryl)thieno[2,3-b]pyridine.
Data Presentation
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 2 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 90 | 18 | 78 | [2] |
| 3 | Furan-2-ylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | 72 | [1] |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromothieno[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromothieno[2,3-b]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective general strategy for synthesizing this compound with a good yield?
A1: A widely adopted and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 3-aminothieno[2,3-b]pyridine. The second step is the conversion of the 3-amino group to a 3-bromo group via a Sandmeyer-type reaction. This approach is often favored due to the accessibility of starting materials and the generally reliable nature of the Sandmeyer reaction for introducing halides onto aromatic rings.
Q2: What are the typical starting materials for the synthesis of the 3-aminothieno[2,3-b]pyridine precursor?
A2: The synthesis of 3-aminothieno[2,3-b]pyridine derivatives commonly starts from 3-cyanopyridin-2-thiol or its S-alkylated derivatives.[1] These are then reacted with a compound containing an activated halogen, such as an alpha-halo ketone, ester, or nitrile, to construct the fused thiophene ring.
Q3: Are there any one-pot methods available for the synthesis of this compound?
A3: While multi-step syntheses are more commonly reported, one-pot cascade reactions starting from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides in the presence of a strong base have been used to generate 3-aminothieno[2,3-b]pyridine-2-carboxamides in good yields. However, a subsequent step is still required for the conversion of the amino group to the bromo group. Direct one-pot synthesis of this compound is less common in the reviewed literature.
Q4: What are the main challenges in the Sandmeyer reaction for converting 3-aminothieno[2,3-b]pyridine to this compound?
A4: The primary challenges include the stability of the intermediate diazonium salt, potential side reactions, and achieving a high yield of the desired 3-bromo product. Diazonium salts of heterocyclic amines can be less stable than their benzenoid analogs. Common side reactions include the formation of the corresponding phenol (3-hydroxythieno[2,3-b]pyridine) through reaction with water, or reduction of the diazonium group. Careful control of temperature and reaction conditions is crucial.
Troubleshooting Guides
Part 1: Synthesis of 3-Aminothieno[2,3-b]pyridine
This section addresses common issues encountered during the synthesis of the 3-aminothieno[2,3-b]pyridine precursor.
Issue 1: Low Yield of 3-Aminothieno[2,3-b]pyridine
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature, but be cautious of potential side reactions. |
| Incorrect stoichiometry | - Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary in some cases. |
| Ineffective base | - The choice of base is critical. Strong bases like sodium ethoxide, potassium hydroxide, or sodium hydride are commonly used. Ensure the base is fresh and anhydrous where required.- The amount of base should be carefully controlled; typically, at least one equivalent is needed. |
| Poor quality of starting materials | - Purify the starting materials before use. 3-cyanopyridin-2-thiol can be sensitive to oxidation. |
| Side reactions | - The Thorpe-Ziegler cyclization is sensitive to reaction conditions. Overheating or prolonged reaction times can lead to decomposition or polymerization. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials | - Optimize the reaction conditions to drive the reaction to completion.- Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from starting materials. |
| Formation of side products | - Adjusting the reaction temperature or the rate of addition of reagents can minimize the formation of side products.- Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method. |
| Product is an oil or does not crystallize | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization.- Use column chromatography for purification. |
Part 2: Sandmeyer Reaction for this compound
This section provides troubleshooting for the conversion of 3-aminothieno[2,3-b]pyridine to this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Decomposition of the diazonium salt | - Maintain a low temperature (typically 0-5 °C) during the diazotization step. The diazonium salt is often unstable and should be used immediately after its formation.[2] |
| Incomplete diazotization | - Ensure a sufficient excess of nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) is used. The reaction is typically carried out in a strongly acidic medium. |
| Ineffective copper catalyst | - Use a fresh, high-quality source of copper(I) bromide (CuBr) or copper(II) bromide (CuBr2). The choice between Cu(I) and Cu(II) can affect the reaction outcome.[3] |
| Side reaction with water (formation of phenol) | - Minimize the amount of water present in the reaction mixture, if possible, although the diazotization is often performed in an aqueous medium. Running the reaction under anhydrous conditions is an alternative but can be more challenging. |
| Reduction of the diazonium salt | - This can be a significant side reaction. Ensure that no unintended reducing agents are present. The choice of solvent and reaction conditions can influence this pathway. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Formation of 3-hydroxythieno[2,3-b]pyridine | - This is a common side product from the reaction of the diazonium salt with water.[3] Ensure the addition of the copper bromide solution is timely after the diazotization is complete. |
| Formation of azo coupling products | - This can occur if unreacted starting amine is present when the diazonium salt is formed. Ensure complete diazotization by using a slight excess of nitrous acid. |
| Presence of unreacted 3-aminothieno[2,3-b]pyridine | - Incomplete diazotization is the likely cause. Check the stoichiometry and reaction time for the diazotization step. |
| Formation of tar-like substances | - This can result from the decomposition of the diazonium salt at elevated temperatures. Maintain strict temperature control throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine
This protocol is a generalized procedure based on the Thorpe-Ziegler cyclization.
Materials:
-
2-Chloro-3-cyanopyridine
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Ethyl chloroacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of Ethyl 2-((3-cyano-2-pyridinyl)thio)acetate:
-
In a round-bottom flask, dissolve 2-chloro-3-cyanopyridine in ethanol.
-
Separately, dissolve sodium sulfide nonahydrate in water and add it dropwise to the pyridine solution at room temperature.
-
After stirring for 1-2 hours, add ethyl chloroacetate to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
-
Cyclization to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate:
-
Dissolve the crude product from the previous step in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the cyclization by TLC. Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction with a dilute acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution and purify the residue by column chromatography or recrystallization.
-
-
Hydrolysis and Decarboxylation to 3-Aminothieno[2,3-b]pyridine:
-
Suspend the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis of the ester is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.
-
Heat the acidic solution to reflux for another 2-4 hours to effect decarboxylation.
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the 3-aminothieno[2,3-b]pyridine.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Sandmeyer Bromination of 3-Aminothieno[2,3-b]pyridine
This protocol is a generalized procedure for the Sandmeyer reaction.
Materials:
-
3-Aminothieno[2,3-b]pyridine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr2)
-
Ice
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminothieno[2,3-b]pyridine in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the suspension while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide or copper(II) bromide in hydrobromic acid. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the reaction mixture to warm up to room temperature and then heat it gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then neutralize it carefully with a base such as sodium hydroxide or sodium bicarbonate solution until it is basic to litmus paper.
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
| Starting Material | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Mercapto-3-cyanopyridine | Ethyl chloroacetate | NaOEt | Ethanol | Reflux | High | [1] |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide | KOH | DMF | Room Temp. | 67-84 | |
| 2-Chloro-3-cyanopyridine | Mercaptoacetic acid | K2CO3 | DMF | 80 °C | Good |
Table 2: Key Parameters for the Sandmeyer Bromination
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt.[2] |
| Acid for Diazotization | HBr | Serves as both the acid and the source of bromide ions. |
| Nitrite Source | NaNO2 (in water) | Common and effective reagent for generating nitrous acid in situ. |
| Copper Salt | CuBr or CuBr2 | Catalyzes the substitution of the diazonium group with bromide.[3] |
| Reaction Temperature | 0-5 °C initially, then warming | Gradual warming promotes the decomposition of the diazonium salt and product formation. |
| Work-up | Basic neutralization and extraction | To isolate the neutral organic product from the acidic aqueous medium. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3-Bromothieno[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromothieno[2,3-b]pyridine using column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography of this compound and related heterocyclic compounds.
Q1: My this compound is decomposing on the silica gel column. What can I do to prevent this?
A1: Decomposition of pyridine derivatives on silica gel is a known issue, often due to the acidic nature of the stationary phase.[1] The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the silica surface, leading to degradation.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before packing the column. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1]
-
Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider a less acidic stationary phase.[1][2] Good alternatives include:
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends in contact with the stationary phase.[1]
Q2: I am having trouble separating this compound from impurities with very similar polarities. How can I improve the separation?
A2: Co-elution of compounds with similar polarities is a frequent challenge in chromatography.[2] To enhance resolution, consider the following approaches:
-
Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system.[1] Use Thin Layer Chromatography (TLC) to screen various solvent systems with different polarities.[3] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate or ether and petroleum ether.[1][4] Vary the ratio of the polar to non-polar solvent to achieve the best separation. Aim for an Rf value of approximately 0.3-0.4 for the desired compound.[1]
-
Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound and then more polar impurities. This can improve the separation of compounds with similar polarities.[1]
-
Check Column Loading: Avoid overloading the column, which leads to broad bands and poor separation.[1] A general guideline is to use a ratio of at least 30:1 to 100:1 of silica gel to crude material by weight.[1][3]
Q3: The bands of my compound are streaking or tailing on the column. What is the cause and how can I fix it?
A3: Tailing is often observed with basic compounds like pyridines on silica gel.[2] This is due to strong interactions between the basic nitrogen and the acidic silanol groups of the stationary phase.[2] To resolve this:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent can suppress this interaction and improve the peak shape.[2]
-
Ensure the Compound is Fully Dissolved: If the compound is not fully soluble in the mobile phase, it can cause streaking. Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column.
-
Avoid Column Overloading: As mentioned previously, loading too much sample can lead to tailing.[2]
Q4: My this compound is either stuck on the column or eluting too quickly with the solvent front. What should I do?
A4: This issue is related to the polarity of your mobile phase.[1]
-
If the Compound is Stuck (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate or ether) in your eluent system.[5]
-
If the Compound Elutes with the Solvent Front (High Rf): Your mobile phase is too polar.[1] You will need to decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).[1]
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, or dehalogenated starting material.[2] For instance, if the synthesis involved a Suzuki or Buchwald-Hartwig coupling, residual palladium catalyst and ligands could also be present as impurities.[2]
Experimental Protocols
A general procedure for the purification of this compound using silica gel flash column chromatography is outlined below.
1. Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[3]
-
Procedure: Spot a small amount of the crude reaction mixture on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or petroleum ether/diethyl ether).
-
Goal: Find a solvent system where the this compound has an Rf value of approximately 0.3-0.4 and is well-separated from major impurities.[1]
2. Column Preparation (Wet Method)
-
Procedure:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your TLC analysis.[1]
-
Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to ensure even packing.[6]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[6]
-
Allow the excess solvent to drain until it is level with the top of the sand, but never let the column run dry.[7]
-
3. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed using a pipette.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
4. Elution and Fraction Collection
-
Procedure:
5. Fraction Analysis and Product Isolation
-
Procedure:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[1]
-
Combine the fractions that contain the pure this compound.[1]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.[1]
-
Data Presentation
The following table summarizes typical parameters used in the column chromatography of this compound and related compounds.
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (most common), Alumina (for acid-sensitive compounds).[3] |
| Mobile Phase (Eluent) | The solvent or mixture of solvents used to move the compounds through the column. | Mixtures of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether.[1][4] |
| Mobile Phase Modifier | Additive to the mobile phase to improve separation. | For basic compounds, 0.1-1% Triethylamine (NEt₃) can be added to reduce tailing.[2] |
| Target Rf Value | The desired retention factor for the target compound on TLC for optimal separation. | ~0.3 - 0.4.[1] |
| Silica to Compound Ratio | The weight ratio of the stationary phase to the crude product. | 30:1 to 100:1.[1][3] |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
References
Overcoming common side reactions in thieno[2,3-b]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of thieno[2,3-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the thieno[2,3-b]pyridine core?
A1: The primary synthetic strategies for constructing the thieno[2,3-b]pyridine scaffold can be broadly categorized into two approaches:
-
Building the thiophene ring onto a pre-existing pyridine ring.
-
Constructing the pyridine ring onto a pre-existing thiophene ring.
Several named reactions are frequently employed in these strategies, including the Gewald reaction, the Fiesselmann thiophene synthesis, and the Thorpe-Ziegler cyclization.
Q2: I am getting a low yield in my Gewald synthesis of a 2-aminothieno[2,3-b]pyridine derivative. What are the likely causes?
A2: Low yields in the Gewald reaction for thieno[2,3-b]pyridine synthesis can stem from several factors. The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1] Incomplete reaction at this stage will reduce the overall yield. Additionally, the reaction conditions, including the choice of base and solvent, play a crucial role. The formation of dimeric byproducts from the starting materials can also consume reactants and lower the yield of the desired product.[1]
Q3: My Fiesselmann synthesis is not producing the expected 3-hydroxythieno[2,3-b]pyridine. What could be going wrong?
A3: The Fiesselmann synthesis relies on the condensation of a thioglycolic acid derivative with an appropriate precursor. Side reactions can occur if the reaction conditions are not optimal. For instance, a variation of the Fiesselmann synthesis can lead to the formation of a thioacetal as the main product if alcohol is not present in the reaction mixture.[2] The choice of base is also critical for promoting the desired cyclization.
Q4: During the Thorpe-Ziegler cyclization to form the pyridine ring, I am observing an unexpected and highly colored impurity. What might this be?
A4: A common side reaction in the Thorpe-Ziegler cyclization, particularly when starting with 1,4-dihydropyridine-2-thiolates, is the spontaneous oxidation of the dihydropyridine ring system by atmospheric oxygen.[3] This can lead to the formation of aromatic thieno[2,3-b]pyridine byproducts, which are often colored. The stability of the dihydropyridine intermediate is highly dependent on the substituents and reaction conditions.
Troubleshooting Guides
Gewald Reaction-Based Synthesis
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes, which can be further elaborated to thieno[2,3-b]pyridines.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is slow or incomplete. | - Ensure the base catalyst (e.g., morpholine, triethylamine) is of good quality and used in the correct stoichiometric amount. - Consider a more active catalyst or slightly elevated temperatures (40-50 °C) to drive the condensation.[4] |
| Poor Quality of Elemental Sulfur: Old or impure sulfur can be less reactive. | - Use finely powdered, high-purity elemental sulfur. |
| Incorrect Solvent: The solvent may not be suitable for all reaction steps. | - Protic solvents like ethanol or methanol are commonly used and generally effective.[4] |
Problem: Formation of a Major Side Product
| Possible Cause | Troubleshooting Step |
| Ylidene Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, especially under certain conditions.[1] | - Optimize the reaction temperature; sometimes lowering the temperature can disfavor dimerization. - Adjust the rate of addition of the base. |
| Oxidative Dimerization of the Product: The 3-aminothieno[2,3-b]pyridine product can undergo oxidative dimerization. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Fiesselmann Thiophene Synthesis
This method is valuable for preparing 3-hydroxythieno[2,3-b]pyridine derivatives.
Problem: Formation of Thioacetal instead of the Desired Thiophene
| Possible Cause | Troubleshooting Step |
| Absence of an Alcohol: In a variation of the Fiesselmann synthesis, the absence of an alcohol can favor the formation of a thioacetal.[2] | - Ensure the reaction is carried out in the presence of an alcohol (e.g., ethanol, methanol) if the desired product is the monoadduct leading to the thiophene. |
Problem: Incomplete Cyclization
| Possible Cause | Troubleshooting Step |
| Base is not strong enough: The Dieckmann-type condensation to form the thiophene ring requires a sufficiently strong base. | - Use a strong base like sodium ethoxide or potassium tert-butoxide to facilitate the intramolecular cyclization. |
Thorpe-Ziegler Cyclization
This intramolecular condensation is key for forming the pyridine ring from a dinitrile precursor.
Problem: Low Yield of the Cyclized Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Nitrile Groups: The presence of water can lead to the hydrolysis of the nitrile functionalities, preventing cyclization. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under a dry, inert atmosphere. |
| Inefficient Base-Catalyzed Cyclization: The base may not be effective in promoting the intramolecular condensation. | - Strong, non-nucleophilic bases are often preferred. The choice of base can significantly influence the reaction outcome.[3] |
Problem: Formation of Aromatic Byproducts
| Possible Cause | Troubleshooting Step |
| Oxidation of Dihydropyridine Intermediate: The initially formed dihydropyridine can be sensitive to air oxidation.[3] | - After the cyclization, perform the work-up and purification under an inert atmosphere to prevent oxidation. - If the aromatic product is desired, the reaction can be stirred in the presence of air after the cyclization is complete. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Metal-Free Synthesis of a Thieno[2,3-c]pyridine Derivative [5][6]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
PTSA = para-toluenesulfonic acid, TfOH = trifluoromethanesulfonic acid, 1,2-DCE = 1,2-dichloroethane.
Experimental Protocols
General One-Pot Protocol for Gewald Synthesis of 2-Aminothiophenes[4]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent (e.g., ethanol or methanol).
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Visualizations
Gewald Reaction Mechanism and Potential Side Reaction
Caption: Gewald reaction pathway and a common dimerization side reaction.
Troubleshooting Logic for Low Yield in Thieno[2,3-b]pyridine Synthesis
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromothieno[2,3-b]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromothieno[2,3-b]pyridine. The information provided is structured to address common challenges and offer systematic approaches to optimize this key synthetic transformation.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the primary causes and how can I improve it?
Answer: Low yields in the Suzuki coupling of heteroaromatic halides like this compound are a common challenge. The thieno[2,3-b]pyridine core presents unique electronic properties that can influence the catalytic cycle. The primary factors to investigate are:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1] This is a frequent issue with pyridine-containing substrates.
-
Inefficient Oxidative Addition: The carbon-bromine bond at the 3-position of the electron-deficient thieno[2,3-b]pyridine ring might exhibit different reactivity compared to simpler aryl bromides, potentially slowing down the initial oxidative addition step.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, particularly in the presence of aqueous bases, leading to the replacement of the boronic acid group with a hydrogen atom.
-
Poor Solubility: The starting materials, particularly the this compound or the boronic acid, may have limited solubility in the chosen solvent system, leading to a sluggish and incomplete reaction.
Optimization Strategies:
-
Screen Catalysts and Ligands: The choice of palladium source and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often beneficial as they can stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[2] Consider screening a variety of catalyst/ligand combinations as outlined in the tables below.
-
Optimize the Base and Solvent System: The base plays a crucial role in the transmetalation step.[3] The choice of base is often solvent-dependent. Anhydrous conditions with a suitable base might be necessary if protodeboronation is suspected.
-
Use a More Stable Boron Reagent: If protodeboronation is a significant side reaction, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt instead of the boronic acid.[4]
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can lead to catalyst decomposition and promote side reactions like homocoupling.[5] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Question 2: I am observing significant byproduct formation, such as homocoupling of my boronic acid and debromination of the this compound. How can I minimize these side reactions?
Answer: The formation of byproducts is a common issue that can significantly reduce the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a biaryl byproduct, is often promoted by the presence of oxygen.
-
Debromination (Protodebromination) of this compound: The replacement of the bromine atom with hydrogen can occur under certain conditions, particularly if the oxidative addition is slow and there are sources of protons in the reaction mixture.
-
Solution: This can sometimes be mitigated by using a more active catalyst system that promotes faster oxidative addition. Additionally, ensuring anhydrous conditions and using a non-protic solvent might be beneficial.
-
Question 3: The reaction seems to stall before completion, with starting material remaining. What should I investigate?
Answer: A stalled reaction can be due to several factors:
-
Catalyst Inactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst over time.
-
Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble in the reaction medium to effectively promote transmetalation.
-
Solution: Screen different bases, including stronger options like Cs₂CO₃ or K₃PO₄. Ensure the chosen base has some solubility in the solvent system. In some cases, grinding the base to a fine powder can improve its reactivity.[7]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barriers of the catalytic cycle.
-
Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or products.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: A good starting point for heteroaromatic systems is often a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Alternatively, pre-formed catalysts like Pd(PPh₃)₄ can also be effective and are commercially available.[1] The optimal choice will depend on the specific boronic acid being used.
Q2: What are the most commonly used bases and solvents for this type of coupling?
A2: Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The choice of base is often paired with the solvent system. Popular solvents for Suzuki couplings of heteroaromatic halides are ethereal solvents like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[3][6] Aromatic hydrocarbons like toluene are also frequently used.[5]
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: Yes, it is highly recommended. Palladium(0) catalysts are sensitive to oxidation, and the presence of oxygen can lead to the formation of palladium black and catalyst deactivation. Oxygen can also promote the unwanted homocoupling of the boronic acid.[5] Therefore, all reagents and solvents should be thoroughly degassed, and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the this compound and the formation of the product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions for the Suzuki-Miyaura coupling of related bromopyridine and bromothiophene derivatives. This data can serve as a valuable starting point for designing and optimizing experiments for this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine[1] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 16-24 | Low (<15%) | 2-Bromopyridine[5] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 80 | 12 | 55-60 | 2-Bromopyridine[5] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene / H₂O (10:1) | 100 | 16-24 | Low (3-15%) | 2-Bromopyridine[5] |
| Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | Dioxane | 110 | - | 74 | 4-Bromoanisole with 2-pyridylboronate[8] |
Table 2: Base and Solvent Optimization for Suzuki Coupling of Bromothiophenes
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2) | Toluene / H₂O | 110 | - | Moderate to Excellent | Dibromothiophenes[9] |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | DMF / H₂O | - | - | - | Dibromothiophenes[9] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ (2) | 95% EtOH | - | - | Moderate to Excellent | Dibromothiophenes[9] |
| Pd(PPh₃)₄ | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 90 | 20-25 | Moderate to Good | 3-Bromothiophene derivative[10] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting poor regioselectivity in the bromination of thieno[2,3-b]pyridine
Technical Support Center: Thieno[2,3-b]pyridine Chemistry
Welcome to the technical support center for the synthesis and functionalization of thieno[2,3-b]pyridine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide: Poor Regioselectivity in the Bromination of Thieno[2,3-b]pyridine
The electrophilic bromination of the parent thieno[2,3-b]pyridine is known to be challenging in terms of regioselectivity, often leading to a mixture of isomers. The thiophene ring is generally more reactive towards electrophiles than the pyridine ring. Within the thiophene ring, the C2 and C3 positions are the most likely sites of attack. Direct bromination with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can result in poor control over the reaction site.
Below are common issues and recommended solutions to improve the regioselectivity of your bromination reaction.
Frequently Asked Questions (FAQs)
Q1: I performed a direct bromination of thieno[2,3-b]pyridine and obtained a mixture of 2- and 3-bromo isomers. How can I selectively obtain a single isomer?
A1: Direct bromination of thieno[2,3-b]pyridine often yields a mixture of 2- and 3-bromo isomers due to the similar reactivity of these positions on the electron-rich thiophene ring. To achieve high regioselectivity, a directing group strategy is recommended. One of the most effective methods is to introduce an N-oxide on the pyridine nitrogen. This modification deactivates the pyridine ring towards electrophilic attack and directs the bromination to the 4-position.
Q2: My attempt at N-oxide directed bromination resulted in a low yield of the desired 4-bromo-thieno[2,3-b]pyridine. What could be the issue?
A2: Low yields in the N-oxide directed bromination can stem from several factors:
-
Incomplete N-oxide formation: Ensure the initial oxidation of thieno[2,3-b]pyridine to the N-oxide is complete. You can monitor the reaction by TLC or LC-MS.
-
Suboptimal activation of the N-oxide: The choice of activating agent is crucial. While various anhydrides can be used, their effectiveness varies.
-
Reaction temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.[1] Letting the reaction warm up prematurely can lead to decomposition or the formation of byproducts.
-
Purity of reagents and solvents: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with the reaction.
Q3: I am observing the formation of di-brominated products. How can I prevent this?
A3: The formation of di-brominated species suggests that the starting material or the mono-brominated product is too reactive under the reaction conditions. To minimize di-bromination:
-
Control the stoichiometry: Use no more than one equivalent of the brominating agent.
-
Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Lower the temperature: Performing the reaction at a lower temperature can reduce the rate of the second bromination.
Quantitative Data on Reaction Conditions
The regioselectivity of the bromination of thieno[2,3-b]pyridine is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes key quantitative data from the literature for the regioselective bromination via the N-oxide intermediate.
| Brominating System | Activating Agent | Solvent | Temperature (°C) | Product | Regioisomeric Ratio (4-Br : other) | Isolated Yield (%) |
| TBAB | Triflic Anhydride | DCM | 0 | 4-Bromothieno[2,3-b]pyridine | >95:5 | 87 |
| TBAB | Methanesulfonic Anhydride | DCM | 0 | 4-Bromothieno[2,3-b]pyridine | 10:1 | 70 |
| TBAB | Acetic Anhydride | DCM | 0 | 4-Bromothieno[2,3-b]pyridine | 1:1 | 45 |
| TBAB | TFAA | DCM | 0 | 4-Bromothieno[2,3-b]pyridine | >95:5 | 81 |
TBAB = Tetrabutylammonium bromide, DCM = Dichloromethane, TFAA = Trifluoroacetic anhydride.
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-b]pyridine N-oxide
This protocol describes the preparation of the N-oxide intermediate, which is crucial for directing the bromination to the 4-position.
Materials:
-
Thieno[2,3-b]pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thieno[2,3-b]pyridine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the thieno[2,3-b]pyridine N-oxide.
Protocol 2: Regioselective Bromination of Thieno[2,3-b]pyridine N-oxide
This protocol details the selective bromination at the 4-position using the N-oxide intermediate.
Materials:
-
Thieno[2,3-b]pyridine N-oxide
-
Tetrabutylammonium bromide (TBAB)
-
Triflic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thieno[2,3-b]pyridine N-oxide (1.0 eq) and TBAB (1.5 eq) in anhydrous DCM at 0 °C, add triflic anhydride (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromothieno[2,3-b]pyridine.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the competing reaction pathways in the bromination of thieno[2,3-b]pyridine.
References
Technical Support Center: Spectroscopic Analysis of Substituted Thieno[2,3-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectroscopic analysis of substituted thieno[2,3-b]pyridines.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My substituted thieno[2,3-b]pyridine sample is poorly soluble in common NMR solvents like CDCl₃, leading to broad or undetectable signals. What can I do?
Answer:
Poor solubility is a known issue with the planar thieno[2,3-b]pyridine scaffold, which can lead to intermolecular stacking.[1][2] Here are several strategies to overcome this:
-
Solvent Selection:
-
DMSO-d₆: This is the most common and effective solvent for dissolving polar and planar heterocyclic compounds like many thieno[2,3-b]pyridine derivatives.[1]
-
Methanol-d₄ or Acetone-d₆: These are also viable alternatives to deuterochloroform for moderately polar compounds.
-
Solvent Mixtures: A mixture of solvents, such as CDCl₃ with a few drops of DMSO-d₆, can sometimes improve solubility while maintaining a less viscous solution.
-
-
Sample Preparation:
-
Sonication: Gently sonicate the sample in the NMR tube for a few minutes to aid dissolution.
-
Heating: Carefully warm the sample. Some compounds will dissolve upon gentle heating. You can acquire the spectrum at a slightly elevated temperature, but be mindful of potential degradation.
-
-
For Future Synthesis:
-
Incorporate Bulky Groups: The introduction of bulky substituents can disrupt the planarity and crystal packing of the molecules, thereby improving solubility.[1]
-
Question: The proton signals in the aromatic region of my NMR spectrum are overlapping, making it difficult to assign them and determine coupling constants. How can I resolve these signals?
Answer:
Overlapping aromatic signals are common. Here are a few techniques to resolve them:
-
Change the NMR Solvent: Switching to a solvent with different anisotropic effects, such as benzene-d₆, can often induce different chemical shifts for the aromatic protons, leading to better signal dispersion.
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the separation between coupled protons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to trace the connectivity within a spin system, even if the signals are crowded.
-
TOCSY (Total Correlation Spectroscopy): This can reveal the entire spin system of a particular proton, which is useful for identifying all protons on a substituted ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can help in assigning protons that are close in space, which is particularly useful for determining the orientation of substituents.
-
Question: I am observing a broad singlet that disappears upon adding a drop of D₂O to my sample. What is it?
Answer:
This is a classic indication of an exchangeable proton, typically from an -OH or -NH group. In the case of 3-amino-substituted thieno[2,3-b]pyridines, this signal corresponds to the amine (-NH₂) protons. The deuterium from D₂O exchanges with the labile protons, rendering them invisible in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Question: I am not observing the molecular ion peak in the mass spectrum of my thieno[2,3-b]pyridine derivative. Why might this be happening and how can I find it?
Answer:
The absence of a molecular ion peak can be due to several factors, particularly with energetic ionization techniques like Electron Impact (EI).
-
Ionization Technique:
-
Use a Soft Ionization Method: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" than EI and are more likely to produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. ESI is particularly well-suited for the polar nature of many substituted thieno[2,3-b]pyridines.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique that can be effective for these types of molecules, especially if they are prone to fragmentation.
-
-
Compound Instability: The molecule may be unstable and fragment easily upon ionization. In such cases, look for characteristic fragment ions that can help you deduce the molecular weight.
Question: What are the expected fragmentation patterns for substituted thieno[2,3-b]pyridines in ESI-MS/MS?
Answer:
While fragmentation is highly dependent on the specific substituents, some general patterns can be anticipated based on the analysis of related fused heterocyclic systems:
-
Loss of Substituents: The initial fragmentation often involves the loss of small molecules or radicals from the substituents. For example, an ester group might lose an alkoxy radical.
-
Cleavage of Amide Bonds: For 3-amino-2-arylcarboxamido derivatives, cleavage of the amide bond is a common fragmentation pathway.
-
Ring Cleavage: Cross-ring cleavages of the pyridine or thieno rings can occur, though these are typically less favored than the loss of substituents.
-
Specific for N-oxides or S-oxides: A significant peak corresponding to the loss of 16 amu (M-16) is a strong indicator of an N-oxide or an S-oxide.[3]
UV-Vis and Fluorescence Spectroscopy
Question: The position of the absorption maximum (λₘₐₓ) of my thieno[2,3-b]pyridine derivative shifts when I change the solvent. What does this mean?
Answer:
This phenomenon is called solvatochromism and is common for compounds with a significant change in dipole moment between their ground and excited states. The polarity of the solvent can stabilize one state more than the other, leading to a shift in the energy required for electronic transitions.
-
Bathochromic Shift (Red Shift): The λₘₐₓ shifts to a longer wavelength. This often occurs in more polar solvents for compounds where the excited state is more polar than the ground state.
-
Hypsochromic Shift (Blue Shift): The λₘₐₓ shifts to a shorter wavelength. This can happen in more polar solvents if the ground state is more polar than the excited state, or it can be indicative of specific interactions like hydrogen bonding.
When reporting UV-Vis data for these compounds, it is crucial to specify the solvent used.[4][5][6][7][8]
Question: My fluorescence emission signal is very weak or non-existent. What are the potential causes and solutions?
Answer:
Several factors can lead to low fluorescence quantum yields or signal quenching:
-
Concentration Effects:
-
Inner Filter Effect: If the sample concentration is too high (absorbance > 0.1), the excitation light may not penetrate the full width of the cuvette, and the emitted light can be reabsorbed by other molecules in the solution. Solution: Dilute the sample to an absorbance of 0.02-0.05 at the excitation wavelength.[9]
-
Aggregation-Caused Quenching (ACQ): The planar nature of the thieno[2,3-b]pyridine core can lead to aggregation at higher concentrations, which often quenches fluorescence. Solution: Use a more dilute solution.
-
-
Solvent and Environmental Effects:
-
Solvent Quenching: Certain solvents, especially those with heavy atoms (e.g., chloroform), can quench fluorescence.
-
pH: If your compound has acidic or basic sites, the pH of the solution can significantly impact the fluorescence. Ensure the pH is controlled and consistent.
-
-
Instrumental Issues:
-
Incorrect Wavelengths: Ensure you are exciting at the absorption maximum (λₘₐₓ) and observing the emission across the expected range.
-
Detector Saturation: If the signal is too high, it can saturate the detector, leading to distorted spectra. Solution: Reduce the sample concentration or use instrumental attenuators.[9]
-
Slit Widths: Using very narrow slits will reduce the amount of light reaching the detector. Solution: Increase the slit widths, but be aware that this may decrease spectral resolution.
-
Frequently Asked Questions (FAQs)
NMR Spectroscopy
-
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the thieno[2,3-b]pyridine core?
-
A1: Please refer to the quantitative data tables below for typical chemical shift ranges. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while protons on the thiophene ring are also in the aromatic region but can be influenced by substituents.
-
-
Q2: How can I confirm the assignment of carbon signals in the ¹³C NMR spectrum?
-
A2: Use 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate each carbon with its directly attached proton(s) and HMBC (Heteronuclear Multiple Bond Correlation) to see correlations between carbons and protons that are 2-3 bonds away. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can distinguish between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry
-
Q3: My high-resolution mass spectrum (HRMS) gives a mass that is one unit higher than the calculated molecular weight. Is this correct?
-
A3: Yes, this is expected when using soft ionization techniques like ESI in positive ion mode. The observed mass corresponds to the protonated molecule, [M+H]⁺. The measured exact mass should still match the calculated exact mass for the protonated species.
-
-
Q4: Can I distinguish between isomers using mass spectrometry?
-
A4: While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments can be different, allowing for their differentiation. The relative abundance of different fragment ions can be a key indicator.
-
UV-Vis and Fluorescence Spectroscopy
-
Q5: How do different substituents on the thieno[2,3-b]pyridine ring affect the UV-Vis and fluorescence spectra?
-
A5: The electronic nature of the substituents plays a significant role:
-
Electron-donating groups (e.g., -NH₂, -OCH₃): Generally cause a bathochromic (red) shift in both absorption and emission spectra.
-
Electron-withdrawing groups (e.g., -NO₂, -CN): Often lead to a bathochromic shift as well, by extending the π-conjugated system. The position of the substituent also has a significant impact on the electronic transitions.
-
-
-
Q6: How do I determine the fluorescence quantum yield of my compound?
-
A6: The most common method is the relative method, where the fluorescence intensity of your sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate, fluorescein). The absorbance of both the sample and the standard must be kept low and identical at the excitation wavelength. For a detailed protocol, please refer to the Experimental Protocols section.
-
Quantitative Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Thieno[2,3-b]pyridines (in DMSO-d₆)
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| Pyridine-H | 7.0 - 9.0 | Highly dependent on substitution pattern. |
| Thiophene-H | 7.0 - 8.5 | Influenced by substituents on both rings. |
| Amine (-NH₂) | 5.0 - 7.5 (broad) | Exchangeable with D₂O. Position is concentration-dependent. |
| Amide (-NHCO-) | 9.0 - 11.0 (broad) | Exchangeable with D₂O. |
| Substituent Protons | Varies | Dependent on the specific substituent. |
Table 2: Example ¹³C NMR Chemical Shifts for a 3-Amino-N-phenyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivative
| Carbon Position | Example Chemical Shift (δ, ppm) |
| C2 (Thiophene) | ~160-165 |
| C3 (Thiophene) | ~115-120 |
| C3a (Thiophene) | ~145-150 |
| C4 (Pyridine) | ~150-155 |
| C5 (Pyridine) | ~120-125 |
| C6 (Pyridine) | ~155-160 |
| C7a (Pyridine) | ~130-135 |
| Carbonyl (-C=O) | ~165-170 |
| Phenyl Substituent | ~115-140 |
Note: These are approximate values and will vary based on the specific substitution pattern.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Compounds with Poor Solubility
-
Weigh approximately 5-10 mg of the substituted thieno[2,3-b]pyridine derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex for 30 seconds.
-
If the sample is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles. If necessary, gently warm the sample in a water bath (not exceeding 40°C) until the solid dissolves.
-
Allow the sample to cool to room temperature before inserting it into the NMR spectrometer.
-
Acquire the NMR spectrum. If a D₂O exchange experiment is needed, acquire the initial spectrum, then remove the tube, add one drop of D₂O, shake well, and re-acquire the spectrum.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as your test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard in the same solvent.
-
Prepare a Series of Dilutions: For both the test compound and the standard, prepare a series of at least five dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. Use a 10 mm path length cuvette for absorbance measurements.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the Data: For both the test compound and the standard, plot a graph of integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Calculate the Quantum Yield: Determine the gradient of the straight line for both plots. The quantum yield of the test compound (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients for the test compound and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test compound and standard (if different).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common NMR spectroscopy issues.
Caption: Troubleshooting workflow for low fluorescence signal issues.
References
- 1. mdpi.com [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic ... - Koit Herodes - Google Books [books.google.com.sg]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. edinst.com [edinst.com]
Scalable synthesis of 3-Bromothieno[2,3-b]pyridine for pharmaceutical applications
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of 3-Bromothieno[2,3-b]pyridine, a key intermediate in pharmaceutical development. The proposed synthetic route is a robust, multi-step process designed for high regioselectivity and scalability.
I. Synthetic Strategy Overview
The recommended scalable synthesis avoids direct bromination of the thieno[2,3-b]pyridine core, which can lead to a mixture of isomers and purification challenges. Instead, a three-stage approach is employed to ensure the selective introduction of bromine at the C3 position:
-
Stage 1: Synthesis of 3-Aminothieno[2,3-b]pyridine Core: Construction of the fused ring system via a Thorpe-Ziegler cyclization of an appropriate pyridine precursor.
-
Stage 2: Regioselective Bromination: Electrophilic bromination of the activated 3-aminothieno[2,3-b]pyridine intermediate. The electron-donating amino group at the C3 position directs the incoming electrophile (bromine) to the adjacent C2 position.
-
Stage 3: Deamination: Removal of the C3-amino group via a diazotization reaction followed by reduction to yield the final this compound product.
II. Experimental Protocols & Data
Stage 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
This procedure is adapted from the Thorpe-Ziegler cyclization, a common method for forming 3-aminothieno[2,3-b]pyridine derivatives.[1][2][3]
Protocol:
-
To a stirred solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in dimethylformamide (DMF), add a 10% aqueous solution of potassium hydroxide (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired N-aryl-2-chloroacetamide (1 equivalent) to the mixture. Continue stirring at room temperature for 30-40 minutes. The formation of a precipitate (the S-alkylation product) may be observed.[4]
-
Add a second portion of 10% aqueous KOH solution (2 equivalents) to catalyze the intramolecular cyclization.
-
Heat the reaction mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain the purified 3-amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.[4]
Quantitative Data (Typical)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [4] |
| Key Reagents | N-aryl-2-chloroacetamide, KOH, DMF | [4][5] |
| Reaction Time | 3 - 5 hours | [4] |
| Temperature | Room Temperature, then 80-90°C | [4] |
| Typical Yield | 80 - 90% |[5] |
Stage 2: Regioselective Bromination of 3-Aminothieno[2,3-b]pyridine Intermediate
This stage utilizes N-Bromosuccinimide (NBS) for the selective bromination at the C2 position, activated by the C3-amino group.
Protocol:
-
Dissolve the 3-aminothieno[2,3-b]pyridine intermediate (1 equivalent) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).[6]
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C. The slow addition helps to control the reaction and prevent over-bromination.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
If using an organic solvent like chloroform, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-bromo-3-aminothieno[2,3-b]pyridine derivative.
Quantitative Data (Typical)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3-Aminothieno[2,3-b]pyridine derivative | N/A |
| Key Reagents | N-Bromosuccinimide (NBS), Chloroform or DMF | [6][7] |
| Reaction Time | 2.5 - 4.5 hours | [6] |
| Temperature | 0°C to Room Temperature | [6] |
| Typical Yield | 75 - 85% (highly substrate-dependent) | N/A |
Stage 3: Deamination to this compound
This final stage removes the amino group via a Sandmeyer-type reaction sequence.
Protocol:
-
Suspend the 2-bromo-3-aminothieno[2,3-b]pyridine derivative (1 equivalent) in a mixture of ethanol and concentrated sulfuric acid at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, keeping the temperature below 5°C. This forms the unstable diazonium salt.
-
Stir the mixture at 0-5°C for 30-60 minutes.
-
For the reduction (hydrodediazoniation), slowly add the diazonium salt solution to a pre-heated (50-60°C) solution of hypophosphorous acid (H₃PO₂). Be cautious as nitrogen gas will evolve.
-
Maintain the temperature for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Quantitative Data (Typical)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Bromo-3-aminothieno[2,3-b]pyridine derivative | N/A |
| Key Reagents | NaNO₂, H₂SO₄, H₃PO₂ (Hypophosphorous acid) | [8] |
| Reaction Time | 2 - 4 hours | [8] |
| Temperature | 0°C, then 50-60°C | [8] |
| Typical Yield | 50 - 70% | N/A |
III. Visualized Workflows
Caption: Overall workflow for the scalable synthesis of this compound.
IV. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Flow Hydrodediazoniation of Aromatic Heterocycles | MDPI [mdpi.com]
Optimizing reaction conditions for the amination of 3-Bromothieno[2,3-b]pyridine
Welcome to the technical support center for the optimization of the amination of 3-Bromothieno[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial synthetic transformation. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the amination of this compound, which is typically achieved via a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction.[1][2]
Q1: My amination reaction is failing or providing a very low yield. What are the most common culprits?
A1: Low or no yield in the Buchwald-Hartwig amination of this specific heteroaryl halide can stem from several critical factors. A systematic investigation is recommended:[3][4]
-
Catalyst System (Palladium & Ligand): The choice of the palladium precursor and, more importantly, the phosphine ligand is substrate-dependent and crucial for success.[3][5] The electron-deficient nature of the pyridine ring and its potential to coordinate with the palladium center can inhibit the catalytic cycle.[6] Using sterically hindered, electron-rich biarylphosphine ligands is often necessary to promote catalytic activity.[3][7]
-
Base Selection: The strength and solubility of the base are critical. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups.[3][8] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better results and broader functional group tolerance.[3][7]
-
Oxygen and Moisture Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] All reactions must be performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). Solvents and liquid reagents should be anhydrous and thoroughly degassed.
-
Reaction Temperature: These reactions typically require heating, often in the 80-110°C range.[3] Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or promote side reactions.[3]
Q2: I'm observing a significant amount of a side product where the bromine atom is replaced by hydrogen. What is this, and how can I prevent it?
A2: This side product results from a competing side reaction called reductive dehalogenation.[5] It can become significant if the desired C-N bond formation (reductive elimination) is slow. To minimize this:
-
Optimize the Ligand: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands are designed to accelerate the rate of reductive elimination relative to side reactions like dehalogenation.[5]
-
Control Reaction Conditions: Ensure the reaction is not overheated and that the amine coupling partner is present in an appropriate stoichiometric amount (typically 1.1-1.4 equivalents).
Q3: My starting material is being consumed, but I'm isolating multiple unknown products. What are other potential side reactions?
A3: Besides dehalogenation, other side reactions can occur:
-
Beta-Hydride Elimination: This can be an issue, especially with certain amine substrates, leading to the formation of an imine and a hydrodehalogenated arene.[1] The use of bulky ligands can often suppress this pathway.
-
Oxidative Dimerization: While less common under standard Buchwald-Hartwig conditions, some 3-aminothieno[2,3-b]pyridine derivatives have been shown to undergo oxidative dimerization under specific oxidizing conditions.[9][10] Ensure your reaction is free of oxidizing contaminants.
-
Reaction with Other Nucleophiles: If your amine substrate contains other nucleophilic functional groups (e.g., a phenol), these may also compete in the coupling reaction.[11] Protection of these groups may be necessary.
Q4: The reaction is very sluggish. How can I increase the rate?
A4: To accelerate a slow amination reaction, consider the following adjustments:
-
Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., 10°C) can significantly boost the rate. Monitor for any signs of catalyst decomposition (e.g., formation of palladium black).[3]
-
Change Ligand: Switching to a more active ligand system can have a dramatic effect. For challenging heteroaryl halides, ligands like tBuBrettPhos or other advanced biarylphosphines may be required.[7][12]
-
Solvent Choice: The solvent affects the solubility of all components and the reaction rate. While toluene and dioxane are common, screening other aprotic solvents may be beneficial.[3][13]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key components and conditions for the amination of this compound.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Considerations |
|---|---|---|
| Aryl Halide | This compound (1.0 eq) | The bromide is a good starting point. Iodides are more reactive, while chlorides are less reactive.[11] |
| Amine | Primary or Secondary Amine (1.2 eq) | Excess amine helps drive the reaction to completion. |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is Pd(II) and requires in-situ reduction.[5] |
| Ligand | Bulky Biarylphosphine (e.g., XPhos, RuPhos, BINAP) (2-8 mol %) | Critical for activating the C-Br bond and facilitating reductive elimination.[1][5][7] |
| Base | NaOt-Bu (1.4 eq) or K₃PO₄ (2.0 eq) | NaOt-Bu is a strong base for general use. K₃PO₄ is a milder option for base-sensitive substrates.[3][7] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Common aprotic solvents that work well for this chemistry.[3][13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required for the catalytic cycle to proceed efficiently.[3] |
| Atmosphere | Argon or Nitrogen | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[3] |
Table 2: Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen/moisture).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use of anhydrous, degassed reagents/solvents.[3]2. Increase temperature gradually.[3]3. Screen different ligands and bases (see Table 1). |
| Reductive Dehalogenation | Rate of reductive elimination is slow compared to dehalogenation. | Use a more sterically hindered and electron-rich ligand to accelerate C-N bond formation.[5] |
| Sluggish Reaction | Low catalytic turnover. | Increase temperature, screen more active ligands, or consider a different palladium pre-catalyst.[3][11] |
| Catalyst Decomposition | Temperature is too high; ligand is not robust enough. | Lower the reaction temperature or switch to a more thermally stable ligand/precatalyst system.[3] |
Experimental Protocol: General Procedure
This protocol provides a general guideline for the palladium-catalyzed amination of this compound. Optimization for specific amine substrates will be necessary.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.08 mmol).
-
If the amine and base are solids, they can be added at this stage. Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[3][14]
Addition of Reagents: 4. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe. 5. If the amine is a liquid, add it (1.2 mmol) via syringe. 6. Stir the mixture at room temperature for 5-10 minutes.
Reaction and Workup: 7. Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. 8. Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed. 9. Once complete, cool the mixture to room temperature. 10. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove inorganic salts and palladium residues. 11. Wash the filtrate with water and then with brine.[14] 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
Purification: 13. Purify the crude residue by column chromatography on silica gel to afford the desired aminated product.[15]
Visualizations
The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common experimental issues.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting a low-yielding amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Unveiling the Anticancer Potential of 3-Bromothieno[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of heterocyclic compounds. Among these, thieno[2,3-b]pyridine derivatives, particularly those with a bromine substitution at the 3-position, have emerged as a promising class of molecules with potent cytotoxic activity against various cancer cell lines. This guide provides an objective comparison of the efficacy of these derivatives, supported by experimental data, to aid in ongoing research and drug development efforts.
Comparative Efficacy Against Cancer Cell Lines
The anticancer activity of 3-Bromothieno[2,3-b]pyridine derivatives and related analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical modifications of the parent scaffold and the genetic makeup of the cancer cells. Below is a summary of the reported IC50 values for representative compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.082 (at 48h) | - | - |
| MCF-7 (Breast Cancer) | 2.053 (at 48h) | - | - | |
| Compound 2e | MDA-MB-231 (Triple-Negative Breast Cancer) | 13 | Doxorubicin | - |
| Unnamed Thieno[2,3-b]pyridine Derivative | HSC3 (Head and Neck Cancer) | 10.8 | - | - |
| T47D (Breast Cancer) | 11.7 | - | - | |
| RKO (Colorectal Cancer) | 12.4 | - | - | |
| Compound 3b | CCRF-CEM (Leukemia) | 2.580 | - | - |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 | - | - | |
| Compound 9a | HepG-2 (Liver Cancer) | 25.7 | Doxorubicin | - |
| MCF-7 (Breast Cancer) | 30.53 | Doxorubicin | - |
Mechanisms of Action: A Multi-Targeted Approach
Research indicates that thieno[2,3-b]pyridine derivatives exert their anticancer effects through various mechanisms, suggesting a multi-targeted approach.[1][2][3][4] Key identified molecular targets and pathways include:
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell signaling and survival, such as c-Src kinase and phosphoinositide specific phospholipase C (pi-PLC).[2][3]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Some compounds have been identified as potential inhibitors of Hsp90, a chaperone protein crucial for the stability and function of many oncoproteins.[1]
-
Induction of Cell Cycle Arrest: A common mechanism observed is the induction of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from progressing through mitosis and proliferating.[1][4][5]
-
Apoptosis Induction: Several derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[6][7]
-
Metabolic Reprogramming: At least one study has reported that a novel thieno[2,3-b]pyridine derivative can induce a shift from lipid to glucose metabolism in breast cancer cells, highlighting a potential new therapeutic avenue.[3]
-
Interaction with DNA Repair Pathways: Some thieno[2,3-b]pyridines have been found to sensitize cancer cells to other chemotherapeutic agents by potentially interacting with a complex network of DNA repair pathways.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-b]pyridine derivatives or a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Subsequently, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark at room temperature for 30 minutes. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram that displays the number of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated with the compounds and then harvested.
-
Staining: The harvested cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Data Analysis: The data allows for the quantification of different cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: A generalized workflow for the in vitro evaluation of thieno[2,3-b]pyridine derivatives.
Caption: Putative signaling pathways targeted by thieno[2,3-b]pyridine derivatives in cancer cells.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. aminer.org [aminer.org]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Thieno[2,3-b]pyridine Analogs: A Guide to Structure-Activity Relationships
Thieno[2,3-b]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) as inhibitors of various biological targets, including kinases and other enzymes implicated in cancer and metabolic diseases. The information presented herein is intended for researchers, scientists, and drug development professionals.
The thieno[2,3-b]pyridine core, a fusion of thiophene and pyridine rings, offers a unique three-dimensional structure that can be readily modified to achieve desired biological activity and selectivity. Researchers have extensively explored this scaffold, leading to the discovery of potent inhibitors for a range of targets.
Anticancer Activity: Targeting Kinases and DNA Repair Pathways
Thieno[2,3-b]pyridine analogs have shown significant promise as anticancer agents by targeting various components of cell signaling and DNA repair pathways.
c-Src Kinase Inhibition
A series of 3-amino-thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of the c-Src non-receptor tyrosine kinase, a key player in tumor progression.[1][2] Molecular modeling and X-ray crystallography studies have provided insights into the binding of these compounds within the ATP hydrophobic pocket of the enzyme.[1] The SAR studies have highlighted the importance of substituents on both the thienopyridine ring and other aromatic moieties for potent enzymatic and cellular c-Src inhibition.[1][2]
DRAK2 Kinase Inhibition
Novel thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 2 (DRAK2), a target for protecting islet β-cells from apoptosis.[3] High-throughput screening identified a hit compound with an IC50 value of 3.15 μM. Subsequent optimization through SAR studies led to analogs with improved potency (IC50 values as low as 0.25 μM) and favorable selectivity profiles against other kinases.[3] Variation of the core scaffold and substitution patterns on the 5-arylthieno[2,3-b]pyridines resulted in compounds with strong binding affinity (Kd = 0.008 μM for the most potent representative) and functional enzymatic inhibition (IC50 = 0.029 μM).[3]
Phosphoinositide 3-Kinase (PI3K) Inhibition
Although not directly focused on thieno[2,3-b]pyridines, related thieno[2,3-d]pyrimidine derivatives have been successfully designed as PI3K inhibitors.[4] This suggests that the broader thienopyrimidine scaffold is a viable starting point for developing inhibitors against this crucial cancer-related pathway. The study on thieno[2,3-d]pyrimidines demonstrated that specific substitutions, such as a 3-hydroxyphenyl group at the 2nd position, led to significant inhibitory activity against PI3Kβ and PI3Kγ isoforms.[4]
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition and Chemosensitization
Thieno[2,3-b]pyridines have been investigated for their ability to inhibit TDP1, a DNA repair enzyme, thereby sensitizing cancer cells to topoisomerase I (TOP1) inhibitors like topotecan.[5] SAR studies identified structural motifs that optimize this chemosensitizing effect. While some compounds showed TDP1 inhibition with IC50 values under 50 μM, it was discovered that a complex network of DNA repair pathways, and not just TDP1, is likely involved in the observed synergy with topotecan.[5]
Below is a generalized workflow for a typical SAR study of thieno[2,3-b]pyridine analogs.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Activity Against Metabolic Targets
Beyond cancer, thieno[2,3-b]pyridines have shown potential in addressing metabolic disorders.
Hepatic Gluconeogenesis Inhibition
A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes mellitus.[6][7] A hit compound with an IC50 of 33.8 μM was discovered through cell-based screening.[6] SAR studies demonstrated that replacing the CF3 group in the thienopyridine core could enhance potency, leading to the discovery of compounds with IC50 values of 16.8 μM and 12.3 μM.[6] One of the optimized compounds also showed efficacy in reducing fasting blood glucose and improving glucose tolerance in a diabetic mouse model.[6]
The following diagram illustrates a simplified signaling pathway involved in hepatic gluconeogenesis, which can be targeted by thieno[2,3-b]pyridine analogs.
Caption: Simplified signaling pathway of hepatic gluconeogenesis.
Antimicrobial and Antiplasmodial Activities
The versatility of the thieno[2,3-b]pyridine scaffold extends to infectious diseases.
Antibacterial and Antifungal Activity
Novel series of thieno[2,3-b]pyridines have been synthesized and screened for their antimicrobial properties.[8] One particular derivative, a thieno[2,3-b]pyridine-2-carboxylate, exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values of 9.9 μM and 19.8 μM, respectively.[8]
Antiplasmodial Activity
4-Phenylthieno[2,3-b]pyridines have been identified as selective inhibitors of plasmodial glycogen synthase kinase-3 (PfGSK-3), a target for anti-malarial drugs.[9] SAR studies focused on substitutions at the 4-position of the phenyl ring to improve solubility and antiplasmodial activity. While alkoxy substituents decreased activity, the introduction of alkylamino side chains maintained or improved antiparasitic potency and aqueous solubility.[9]
Data Summary: A Comparative Look at Biological Activity
The following tables summarize the quantitative data for representative thieno[2,3-b]pyridine analogs across different biological targets.
Table 1: Thieno[2,3-b]pyridine Analogs as Hepatic Gluconeogenesis Inhibitors [6]
| Compound | R Group Modification | IC50 (μM) |
| DMT (Hit) | CF3 at core | 33.8 |
| 8e | Replacement of CF3 | 16.8 |
| 9d | Replacement of CF3 | 12.3 |
Table 2: Thieno[2,3-b]pyridine Analogs as DRAK2 Kinase Inhibitors [3]
| Compound | Modification | IC50 (μM) |
| 4 (Hit) | Initial hit from HTS | 3.15 |
| 40 | Benzofuran-3(2H)-one series | 0.33 |
| 41 | Benzofuran-3(2H)-one series | 0.25 |
Table 3: Thieno[2,3-b]pyridine Analogs with Antiplasmodial Activity [9]
| Compound | Substitution at 4-phenyl ring | Antiplasmodial Activity | Aqueous Solubility |
| Parent | Unsubstituted | Baseline | Baseline |
| Alkoxy Substituted | O-Alkyl | Decreased | - |
| 4h (Alkylamino) | NH-Alkyl | Improved | Improved |
Experimental Protocols
A brief overview of the key experimental methodologies cited in the literature is provided below.
Cell Proliferation Assay
Synthesized thieno[2,3-b]pyridines were evaluated for their anti-proliferative activity against various cancer cell lines (e.g., MDA-MB-231, HCT-116, MCF7, H460).[5] Cells were typically seeded in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability was then assessed using methods such as the MTT assay or by measuring ATP levels. IC50 values, the concentration of the compound that inhibits cell growth by 50%, were then calculated.
Enzyme Inhibition Assay
The inhibitory activity of the compounds against specific enzymes (e.g., TDP1, DRAK2, c-Src) was determined using in vitro assays.[1][3][5] These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured by detecting the product formation, often through fluorescence or luminescence. IC50 values are calculated to quantify the potency of the inhibitors.
Synergy Assays with Topotecan (TPT)
To assess the chemosensitizing effect of thieno[2,3-b]pyridines, synergy assays were performed in combination with the TOP1 inhibitor topotecan.[5] Cancer cells were treated with the thieno[2,3-b]pyridine analog alone, topotecan alone, or a combination of both. Cell proliferation was measured, and the combination index (CI) was calculated to determine if the combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
The logical relationship between structural modifications and the resulting biological activity is a cornerstone of SAR studies. The diagram below illustrates this fundamental concept.
Caption: Logical relationship between structural modifications and biological activity.
References
- 1. aminer.org [aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of Thieno[2,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory activity of thieno[2,3-b]pyridine isomers, supported by experimental data from in vivo and in vitro studies. Understanding the structure-activity relationships among these isomers is crucial for the rational design of novel and more effective anti-inflammatory agents.
Introduction to Thienopyridine Isomers
Thienopyridines are a class of heterocyclic compounds composed of a thiophene ring fused to a pyridine ring. The orientation of these two rings gives rise to several positional isomers, each with a unique chemical structure and potentially distinct pharmacological profile. The main isomers include:
-
Thieno[2,3-b]pyridine
-
Thieno[3,2-b]pyridine
-
Thieno[2,3-c]pyridine
-
Thieno[3,2-c]pyridine
-
Thieno[3,4-b]pyridine
-
Thieno[3,4-c]pyridine
While extensive research has been conducted on thieno[2,3-b]pyridine derivatives, comparative studies on the anti-inflammatory activity across different isomers are less common. This guide aims to synthesize the available data to provide a clearer picture of their relative potencies and mechanisms of action.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of thieno[2,3-b]pyridine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 is a major target for anti-inflammatory drugs.
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is involved in the production of leukotrienes, another class of pro-inflammatory mediators.
By dually inhibiting both COX and 5-LOX pathways, certain thieno[2,3-b]pyridine derivatives can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The NF-κB signaling pathway, a critical regulator of the inflammatory response, is also a potential target for these compounds.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the anti-inflammatory activity of various thieno[2,3-b]pyridine derivatives. Direct comparative data for the parent isomers is limited in the current literature.
Table 1: In Vivo Anti-inflammatory Activity of Thieno[2,3-b]pyridine Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| 7a | 100 | 58 | Ibuprofen | 45 |
| 7b | 100 | 55 | Ibuprofen | 45 |
| 8b | 100 | 52 | Ibuprofen | 45 |
| 8c | 100 | 50 | Ibuprofen | 45 |
Table 2: In Vitro COX and 5-LOX Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 7a | >100 | 10.2 | 0.15 |
| 7b | >100 | 7.5 | 0.22 |
| 8c | 7.7 | 9.8 | 0.35 |
| Celecoxib (Reference) | 15 | 0.04 | - |
| Zileuton (Reference) | - | - | 1.2 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Inflammatory cascade showing inhibition points of thieno[2,3-b]pyridines.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
1. Animals: Male Wistar rats (150-180 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
2. Treatment: The test compounds (e.g., thieno[2,3-b]pyridine derivatives) and a reference drug (e.g., Ibuprofen) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a specific dose (e.g., 100 mg/kg). The control group receives only the vehicle.
3. Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
5. Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
1. Enzyme and Substrate: Ovine COX-1 and human recombinant COX-2 are used. Arachidonic acid is used as the substrate.
2. Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, and hematin. The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme (COX-1 or COX-2) for a short period (e.g., 15 minutes) at room temperature.
3. Reaction Initiation and Termination: The reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C and then terminated by adding a stopping solution (e.g., a solution of HCl).
4. Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
5. Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, which is involved in leukotriene synthesis.
1. Enzyme and Substrate: Potato 5-LOX is commonly used. Linoleic acid or arachidonic acid serves as the substrate.
2. Assay Procedure: The assay is performed in a spectrophotometer. The reaction mixture contains the enzyme, the test compound, and a suitable buffer (e.g., borate buffer, pH 9.0).
3. Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The formation of the hydroperoxy derivative of the fatty acid is monitored by measuring the increase in absorbance at 234 nm.
4. Calculation of IC50: The IC50 value is calculated by determining the concentration of the test compound that results in a 50% reduction in the rate of the enzymatic reaction.
Conclusion
The available data indicates that derivatives of the thieno[2,3-b]pyridine scaffold are promising anti-inflammatory agents, with several compounds demonstrating potent dual inhibition of COX and 5-LOX enzymes and significant in vivo efficacy. However, a comprehensive comparative analysis of the anti-inflammatory activity across the different positional isomers of thienopyridine is a clear gap in the current research landscape. Such studies are essential to fully elucidate the structure-activity relationships and to guide the design of next-generation anti-inflammatory drugs with improved potency and safety profiles. Future research should focus on the systematic synthesis and parallel evaluation of these isomers to unlock their full therapeutic potential.
A Comparative Guide to 3-Bromothieno[2,3-b]pyridine-Based Drugs: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromothieno[2,3-b]pyridine-based compounds, a promising class of molecules in oncological research. We present a synthesis of in vitro and in vivo data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development in this area.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies on this compound derivatives, offering a clear comparison of their biological activities against different cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Target/Notes |
| Series 1 | Pim-1 Inhibitors | |||
| 3c | - | Pim-1 Enzyme Assay | 35.7 | Moderate Pim-1 inhibition.[1] |
| 5b | - | Pim-1 Enzyme Assay | 12.71 | Moderate Pim-1 inhibition.[1] |
| 3g | MCF7, HEPG2, HCT116, A549, PC3 | MTT Assay | Potent | Most potent cytotoxic agent in the series.[1] |
| Series 2 | Anticancer Agents | |||
| Compound 2e | MDA-MB-231 (TNBC) | Sulforhodamine B | 13 | Decreased cell number and proliferation.[2][3][4] |
| MDA-MB-468 (TNBC) | Sulforhodamine B | Growth Inhibition | - | |
| MCF-12A (Non-tumorigenic) | Sulforhodamine B | Little to no effect | - | |
| Series 3 | c-Src Inhibitors | |||
| Various Analogs | - | c-Src Enzyme Assay | Efficient Inhibition | Derived from a 3-amino-thieno[2,3-b]pyridine hit.[5][6][7] |
| Series 4 | EGFR Kinase Inhibitors | |||
| 3a, 5a, 9b | HepG-2, MCF-7 | Cytotoxicity Assay | 1.17 - 2.79 | Potent cytotoxic activity.[8] |
| - | EGFR Kinase Assay | 7.27 - 17.29 (nM) | Higher potency than erlotinib.[8] | |
| Series 5 | Prostate Cancer Agents | |||
| DJ160 | LNCaP, C42, PC3 | Proliferation Assay | < 0.05 | Potent inhibitor in prostate cancer cell lines.[9][10][11] |
| Patient-Derived Explants | Proliferation Assay | Inhibition | Effective in enzalutamide-resistant samples.[9][11] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound Series | Target Kinase | Assay Type | Key Findings |
| 5-bromo-thieno[2,3-b]pyridines | Pim-1 | Enzyme Inhibitory Assay | Compounds 3c and 5b showed moderate activity.[1] |
| 3-amino-thieno[2,3-b]pyridines | c-Src | Enzyme and Cellular Inhibition Assays | Novel ligands with efficient enzymatic and cellular inhibition.[5][7] |
| Pyridothienopyrimidines | EGFR | Kinase Inhibition Assay | Compounds 3a, 5a, and 9b displayed potent inhibition.[8] |
| Thieno[2,3-b]pyridines | PLC-γ | In silico screening | Identified as potential inhibitors.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][11][12][13]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Plate and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2][8][14][15][16]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9][17][18][19]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection can vary, with common methods including fluorescence polarization, TR-FRET, or luminescence (e.g., ADP-Glo).
-
Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[20][21][22][23][24]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound-based drugs.
Caption: General experimental workflow for drug evaluation.
Caption: Pim-1 signaling pathway in cancer.
Caption: c-Src signaling pathway in cancer.
Caption: PLC-γ signaling pathway in cancer.
Caption: EGFR signaling pathway in cancer.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. abcam.cn [abcam.cn]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro kinase assay [protocols.io]
- 23. bmglabtech.com [bmglabtech.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Drug-Likeness of 3-Bromothieno[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including kinase inhibition. Specifically, 3-Bromothieno[2,3-b]pyridine derivatives have emerged as promising candidates for targeting various protein kinases, such as Pim-1, a key regulator of cell survival and proliferation. This guide provides a comprehensive comparison of the drug-likeness of this compound derivatives against other established Pim-1 kinase inhibitors, supported by in silico predictions and established experimental protocols.
In Silico Drug-Likeness Assessment
A fundamental aspect of early-stage drug discovery is the evaluation of a compound's drug-likeness, often guided by principles such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess:
-
A molecular weight (MW) of ≤ 500 Daltons
-
A lipophilicity value (logP) of ≤ 5
-
≤ 5 hydrogen bond donors (HBD)
-
≤ 10 hydrogen bond acceptors (HBA)
The following table compares the calculated physicochemical properties of representative this compound derivatives with two notable Pim-1 kinase inhibitors, AZD1208 and SGI-1776.
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound Derivatives | |||||
| 3-Amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | 403.33 | 4.58 | 2 | 4 | 0 |
| 3-Amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 437.77 | 5.22 | 2 | 4 | 1 (logP > 5) |
| Alternative Pim-1 Inhibitors | |||||
| AZD1208 | 379.48 | 3.1 | 1 | 5 | 0 |
| SGI-1776 | 405.42 | 3.8 | 2 | 6 | 0 |
Data for this compound derivatives were calculated using online cheminformatics tools based on their reported chemical structures. Data for AZD1208 and SGI-1776 were obtained from publicly available databases.
In Silico ADMET Prediction
Beyond Lipinski's rules, a broader assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico models provide valuable early-stage predictions of these parameters. The following table presents a hypothetical, yet representative, in silico ADMET profile for a typical this compound derivative compared to established kinase inhibitors.
| ADMET Property | This compound Derivative (Predicted) | AZD1208 (Predicted) | SGI-1776 (Predicted) | Desirable Range/Outcome |
| Absorption | ||||
| Human Intestinal Absorption (HIA) | High | High | High | High |
| Caco-2 Permeability (nm/s) | Moderate to High | High | Moderate | >1 x 10⁻⁶ cm/s |
| P-glycoprotein (P-gp) Substrate | No | No | Yes | No (to avoid efflux) |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Penetration | Low | Low | Low | Low (for peripherally acting drugs) |
| Plasma Protein Binding (%) | High | High | High | < 95% (to ensure sufficient free drug concentration) |
| Metabolism | ||||
| CYP2D6 Inhibition | No | No | Yes | No (to avoid drug-drug interactions) |
| CYP3A4 Inhibition | No | No | No | No (to avoid drug-drug interactions) |
| Excretion | ||||
| Renal Clearance | Moderate | Moderate | Low | Balanced renal and hepatic clearance is ideal |
| Toxicity | ||||
| hERG Inhibition | Low Risk | Low Risk | Moderate Risk | Low Risk (to avoid cardiotoxicity) |
| Mutagenicity (AMES test) | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
This table represents a typical in silico ADMET profile and the values are for illustrative purposes. Actual values may vary depending on the specific derivative and the prediction software used.
Experimental Protocols for Drug-Likeness Assessment
While in silico predictions are valuable for initial screening, experimental validation is essential. The following are detailed protocols for key assays used to determine the drug-likeness of a compound.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, mimicking early drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Aqueous Buffer Addition: To a separate 96-well plate, add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Transfer a small, equal volume of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking to allow for precipitation of the compound.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Alternatively, filter the contents of each well to remove any precipitate. Measure the absorbance of the filtrate at the compound's λmax using a UV-Vis plate reader.
-
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed (for nephelometry) or the concentration in the saturated filtrate (for UV-Vis).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its potential for intestinal absorption.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane. The solvent is allowed to evaporate completely.
-
Donor and Acceptor Solutions:
-
Donor Solution: Prepare a solution of the test compound in a buffer simulating the pH of the gastrointestinal tract (e.g., pH 5.5 for the upper intestine) containing a low percentage of DMSO.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer of a different pH (e.g., pH 7.4) to mimic the physiological pH gradient.
-
-
Assay Assembly: The filter plate (donor compartment) is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking. During this time, the compound diffuses from the donor to the acceptor compartment if it is membrane-permeable.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well.
-
[drug]equilibrium is the theoretical concentration at equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Pim-1 kinase signaling pathway, a common target for thieno[2,3-b]pyridine derivatives, and a typical experimental workflow for assessing drug-likeness.
Benchmarking the synthesis of 3-Bromothieno[2,3-b]pyridine against other methods
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various pharmacologically active compounds. The targeted synthesis of specific isomers, such as 3-Bromothieno[2,3-b]pyridine, is crucial for the development of novel therapeutics. This guide provides a comparative analysis of synthetic strategies for this compound, presenting a promising multi-step approach and discussing the limitations of direct bromination. Experimental data and detailed protocols are provided to assist researchers in selecting the most effective method.
Comparison of Synthetic Methodologies
Direct electrophilic bromination of the parent thieno[2,3-b]pyridine has been shown to be highly regioselective for the 4-position, making it an unsuitable method for the synthesis of the 3-bromo isomer. Therefore, a multi-step approach commencing from a substituted pyridine precursor is the most viable strategy. The most promising route involves the construction of a 3-aminothieno[2,3-b]pyridine intermediate, followed by a Sandmeyer reaction to introduce the bromine atom at the desired position.
| Method | Key Transformation | Precursor | Reagents | Yield | Purity | Reaction Time | Temperature | Reference |
| Proposed Multi-step Synthesis | Thorpe-Ziegler Cyclization followed by Sandmeyer Bromination | 2-Mercapto-3-cyanopyridine derivative | 1. Alkylating agent with an electron-withdrawing group2. Base (e.g., NaOEt)3. NaNO₂, HBr4. CuBr | High (estimated) | High | Several hours per step | Varied | General principle from multiple sources |
| Direct Bromination | Electrophilic Aromatic Substitution | Thieno[2,3-b]pyridine | NBS or Br₂ | High (for 4-bromo isomer) | High (for 4-bromo isomer) | Not Applicable | Not Applicable | [1] |
Note: Quantitative data for the proposed multi-step synthesis of the specific, unsubstituted this compound is not available in a single source. The "High" yield and purity are estimations based on analogous reactions reported in the literature for similar compounds.
Experimental Protocols
Proposed Multi-step Synthesis of this compound
This synthetic route is constructed from established methodologies for the synthesis of the precursor and the subsequent Sandmeyer reaction.
Step 1: Synthesis of 2-Chloro-3-cyanopyridine
The synthesis of the starting material, 2-chloro-3-cyanopyridine, can be achieved through the chlorination of 3-cyanopyridine N-oxide.
-
Reaction: 3-Cyanopyridine is first oxidized to 3-cyanopyridine N-oxide using an oxidizing agent such as hydrogen peroxide in sulfuric acid. The resulting N-oxide is then chlorinated at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate (triphosgene).[2][3][4][5]
-
Procedure Outline (using POCl₃):
-
Dissolve 3-cyanopyridine N-oxide in phosphorus oxychloride.
-
If necessary, add an organic base dropwise at low temperature (0-5 °C) to control the pH.[3]
-
Heat the reaction mixture to effect chlorination.
-
Carefully quench the reaction mixture and extract the product.
-
Purify the 2-chloro-3-cyanopyridine by crystallization or chromatography.
-
Step 2: Synthesis of 3-Aminothieno[2,3-b]pyridine (via Thorpe-Ziegler Cyclization)
This step involves the formation of the thiophene ring fused to the pyridine core.
-
Reaction: 2-Chloro-3-cyanopyridine is reacted with a sulfur nucleophile, such as sodium sulfide, to form the corresponding 2-mercapto-3-cyanopyridine in situ. This intermediate is then alkylated on the sulfur atom with a reagent containing an activated methylene group (e.g., ethyl chloroacetate). The resulting thioether undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine derivative.[6][7]
-
General Protocol:
-
A solution of 2-chloro-3-cyanopyridine in a suitable solvent (e.g., ethanol) is treated with a sulfur source (e.g., NaSH) to form the sodium salt of 2-mercapto-3-cyanopyridine.
-
An α-halo compound with an electron-withdrawing group (e.g., ethyl chloroacetate) is added to the reaction mixture to afford the S-alkylated intermediate.
-
A base, such as sodium ethoxide, is added, and the mixture is heated to induce cyclization.
-
After an appropriate reaction time, the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude 3-aminothieno[2,3-b]pyridine derivative is purified by recrystallization.
-
Step 3: Sandmeyer Bromination of 3-Aminothieno[2,3-b]pyridine
This final step converts the 3-amino group to the desired 3-bromo substituent.
-
Reaction: The 3-aminothieno[2,3-b]pyridine is converted to its diazonium salt by treatment with a diazotizing agent (e.g., sodium nitrite in an acidic medium). The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield this compound.[8][9]
-
General Protocol:
-
The 3-aminothieno[2,3-b]pyridine is dissolved in an aqueous acidic solution (e.g., HBr).
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The resulting diazonium salt solution is then added to a solution of copper(I) bromide in HBr.
-
The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.
-
The product is isolated by extraction with an organic solvent.
-
The crude this compound is purified by column chromatography.
-
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of 2-Chloro-3-cyanopyridine
Caption: Oxidation and subsequent chlorination of 3-cyanopyridine.
Diagram 2: Thorpe-Ziegler Cyclization to 3-Aminothieno[2,3-b]pyridine
Caption: Formation of the thieno[2,3-b]pyridine core via cyclization.
Diagram 3: Sandmeyer Bromination
Caption: Conversion of the amino group to a bromo group.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 5. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 6. benthamscience.com [benthamscience.com]
- 7. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Comparative Docking Analysis of Thieno[2,3-b]pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the docking performance of various thieno[2,3-b]pyridine derivatives against several key protein targets. The information is supported by experimental data from recent studies, offering insights into the potential therapeutic applications of this versatile scaffold.
The thieno[2,3-b]pyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Molecular docking studies are crucial in elucidating the binding modes of these compounds and guiding the design of more potent and selective inhibitors. This guide summarizes key findings from comparative docking studies, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Quantitative Docking Data Summary
The following tables summarize the docking scores and inhibitory concentrations (IC50) of selected thieno[2,3-b]pyridine derivatives against various protein targets. Lower docking scores and IC50 values are indicative of higher binding affinity and inhibitory potency, respectively.
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Anticancer Agents | ||||
| Compound 5b | PIM-1 Kinase | Not explicitly stated, but consistent with in vitro activity | 0.044 | [2] |
| Compound 8d | PIM-1 Kinase | Not explicitly stated, but consistent with in vitro activity | 0.019 | [2] |
| Compound 10c | PIM-1 Kinase | Not explicitly stated, but consistent with in vitro activity | 0.128 | [2] |
| Compound 13h | PIM-1 Kinase | Not explicitly stated, but consistent with in vitro activity | 0.479 | [2] |
| Compound 15e | PIM-1 Kinase | Not explicitly stated, but consistent with in vitro activity | 0.083 | [2] |
| FDI-6 Derivative 6 | Forkhead Box M1 (FOXM1) | Not explicitly stated | - | [3] |
| FDI-6 Derivative 7 | Forkhead Box M1 (FOXM1) | Not explicitly stated | - | [3] |
| Antimicrobial Agents | ||||
| Thienodipyridine 2 | E. coli DNA gyrase B | - | - | [4][5] |
| Thienodipyridine 3 | E. coli DNA gyrase B | - | - | [4][5] |
| Thienodipyridine 5 | E. coli DNA gyrase B | - | - | [4][5] |
| Thienodipyridine 8 | E. coli DNA gyrase B | - | - | [4][5] |
| Thienopyridine-thiazolin-4-one 8 | DNA gyrase | - | 6.46 ± 0.01 | [6] |
| Thienopyridine-thiazolin-4-one 9 | DNA gyrase | - | 3.19 ± 0.56 | [6] |
| Thienopyridine-thiazolin-4-one 10 | DNA gyrase | - | 5.83 ± 0.29 | [6] |
| Other Targets | ||||
| Thieno[2,3-b]pyridine analogues | Tyrosyl-DNA phosphodiesterase I (TDP1) | - | - | [7] |
| Thieno[2,3-b]pyridine derivatives | Phosphoinositide specific phospholipase C (PI-PLC) | Predicted to have reduced binding with modification | - | [8][9] |
Experimental Protocols
The methodologies for molecular docking studies of thieno[2,3-b]pyridine derivatives generally follow a standardized workflow. Below is a detailed protocol synthesized from multiple research articles.
Protein Preparation
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[7] Standard protein preparation involves the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of partial charges. The binding site is then defined based on the co-crystallized ligand or through binding site prediction algorithms.[7]
Ligand Preparation
The 3D structures of the thieno[2,3-b]pyridine derivatives are generated using chemical drawing software.[7] The structures are then optimized to their lowest energy conformation using computational chemistry methods, such as DFT/B3LYP.[4][5]
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or C-DOCKER.[6][10] The prepared ligands are docked into the defined binding site of the prepared protein. The docking protocol aims to predict the most favorable binding pose (orientation and conformation) of the ligand within the protein's active site.[11] The quality of the docking protocol is often validated by redocking the co-crystallized ligand and ensuring the predicted pose is within a certain root mean square deviation (RMSD) of the experimental structure.[11]
Analysis of Docking Results
The results of the docking simulation are analyzed based on the docking score or binding energy, which estimates the binding affinity between the ligand and the protein.[6] The binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein are visualized and analyzed to understand the molecular basis of the interaction.[9]
Visualizations
To better illustrate the concepts discussed, the following diagrams depict a typical experimental workflow for comparative docking studies and a simplified signaling pathway involving a common target of thieno[2,3-b]pyridine derivatives.
Caption: Experimental workflow for comparative docking studies.
Caption: Simplified PIM-1 kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modelling and docking studies of new thieno[2,3-<i>b</i>:4,5-<i>b</i>′] dipyridine compounds as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ashdin.com [ashdin.com]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 3-Bromothieno[2,3-b]pyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 3-Bromothieno[2,3-b]pyridine are critical for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is essential to mitigate risks. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1][5]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[1][5] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] | To avoid inhalation of vapors.[1] |
| Emergency Equipment | An emergency eyewash station and safety shower should be readily accessible.[3][5] | For immediate decontamination in case of accidental exposure.[5] |
In the event of a spill, small spills should be absorbed with an inert, non-combustible material like vermiculite or sand and collected into a designated, sealed container for hazardous waste.[1][4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][3]
Physicochemical Data
The following table summarizes known quantitative data for this compound, which is essential for safe handling and storage decisions.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.0824 g·mol⁻¹[6] |
| Density | 1.748 g/cm³[6] |
| Boiling Point | 299.8°C at 760 mmHg[6] |
| Flash Point | 135.1°C[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Waste Identification and Segregation
-
Classify as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Segregate Waste Streams: Due to its chemical structure, it falls into the category of halogenated organic compounds.[7][8] This waste must be collected separately from non-halogenated organic waste to ensure proper disposal and prevent dangerous reactions.[7][8]
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[3][9]
Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][3] Polyethylene or glass containers are generally suitable, but always check for compatibility.[4]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3][4] The label must include:
Storage
-
Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][5]
-
Conditions: Keep the container tightly closed and store away from sources of ignition like heat, sparks, and open flames.[3][9] Secondary containment is recommended to manage potential leaks.[5]
Final Disposal
-
Professional Disposal: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Incineration: The common practice for the disposal of waste pyridine and its derivatives is rotary kiln incineration.[2]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3-Bromothieno[2,3-b]pyridine
This guide provides critical safety and logistical information for handling 3-Bromothieno[2,3-b]pyridine in a laboratory setting. The following procedures are based on the known hazards of structurally related compounds, including pyridine and brominated aromatic derivatives, and are intended for use by trained professionals in research, development, and other scientific applications.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Relevant Standards |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally suitable for pyridine-like substances, but always check manufacturer's compatibility charts). A flame-retardant and chemically impervious lab coat or coveralls.[2][3][4] | EN 374 (EU) or equivalent. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2][5] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Material and Equipment: Have all necessary equipment and reagents, including quenching agents and spill cleanup materials, ready before starting work.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate tools such as a syringe or pipette for transfers to avoid splashes.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
3. Accidental Release:
-
Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If the spill is outside of a fume hood, evacuate the entire laboratory and contact the appropriate emergency response team.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including unused material, contaminated absorbents, and disposable PPE, in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with halogenated organic compounds.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[3][8]
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not pour this chemical down the drain.[7][8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kishida.co.jp [kishida.co.jp]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
